Cipralisant (enantiomer)
説明
BenchChem offers high-quality Cipralisant (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cipralisant (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
223420-11-9 |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC名 |
5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1 |
InChIキー |
CVKJAXCQPFOAIN-RYUDHWBXSA-N |
異性体SMILES |
CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2 |
正規SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cipralisant (1S,2S)-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R). The biologically active form is the (1S,2S)-enantiomer.[1][2] This molecule exhibits a complex pharmacological profile characterized by functional selectivity, acting as a full or partial agonist in various in vitro functional assays while demonstrating antagonist or inverse agonist properties in vivo.[1][3] This dual activity has positioned Cipralisant as a significant tool for neuroscience research and a potential therapeutic agent for central nervous system disorders such as attention-deficit hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the mechanism of action of the (1S,2S)-enantiomer of Cipralisant, detailing its interaction with the H3 receptor, the downstream signaling pathways it modulates, and the experimental evidence that defines its unique pharmacological signature.
Introduction
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine (B1679862), and dopamine. Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest as they can increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.
Cipralisant was initially developed as a potent H3 receptor antagonist.[4] However, subsequent detailed pharmacological characterization revealed a more nuanced mechanism of action, now understood as functional selectivity. This phenomenon, where a ligand can differentially activate downstream signaling pathways coupled to a single receptor, is of growing importance in drug discovery. This guide will dissect the experimental evidence that elucidates the multifaceted mechanism of action of the (1S,2S)-enantiomer of Cipralisant.
Interaction with the Histamine H3 Receptor
The primary molecular target of the (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor. Its interaction has been extensively characterized through radioligand binding assays and functional studies.
Binding Affinity
Radioligand binding studies have demonstrated the high affinity of Cipralisant for the H3 receptor. Competition binding assays, typically using [3H]-Nα-methylhistamine, have been employed to determine its binding affinity (Ki) and the negative logarithm of its inhibitory constant (pKi).
| Parameter | Value | Species | Assay Conditions | Reference |
|---|---|---|---|---|
| pKi | 9.9 | Rat | Radioligand Binding | [3][5] |
| Ki | 0.47 nM | Rat | Radioligand Binding | [3][5] |
In Vitro Functional Activity: Agonism
In recombinant cell systems and isolated tissue preparations, the (1S,2S)-enantiomer of Cipralisant behaves as a potent agonist, stimulating G protein coupling and inhibiting adenylyl cyclase activity.
G Protein Activation ([35S]GTPγS Binding Assays)
A key indicator of GPCR activation is the binding of GTP to the Gα subunit of the heterotrimeric G protein. This is often measured using a non-hydrolyzable GTP analog, [35S]GTPγS. In membranes from cells expressing the rat H3 receptor, Cipralisant has been shown to increase the basal [35S]GTPγS binding, indicating its ability to promote the active state of the receptor-G protein complex.
| Parameter | Value | System | Assay Conditions | Reference |
|---|---|---|---|---|
| EC50 | 5.6 nM | HEK cells expressing rat H3R | [35S]GTPγS Binding | [3] |
Inhibition of Adenylyl Cyclase (cAMP Accumulation Assays)
The histamine H3 receptor is canonically coupled to the Gαi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Cipralisant has been shown to be a full agonist in its ability to inhibit forskolin-stimulated cAMP accumulation in HEK cells expressing the H3 receptor.
| Activity | System | Assay Conditions | Reference |
|---|---|---|---|
| Full Agonist | HEK cells expressing H3R | Forskolin-induced cAMP accumulation | [3] |
In Vivo Pharmacology: Antagonism and Inverse Agonism
In contrast to its in vitro agonist profile, Cipralisant demonstrates functional antagonism and inverse agonism in in vivo models. This is evidenced by its ability to block the effects of H3 receptor agonists and to increase histamine release in the brain, consistent with the blockade of the constitutively active H3 autoreceptor.
Functional Antagonism in Isolated Tissues and Animal Models
Early studies demonstrated that Cipralisant could antagonize the effects of H3 receptor agonists in functional assays. For instance, it has been shown to block the (R)-alpha-methylhistamine-induced inhibition of neurogenic contractions in guinea-pig jejunum and the inhibition of norepinephrine release from guinea-pig heart synaptosomes.[4] Furthermore, in animal models of dipsogenia (excessive drinking) induced by H3 receptor agonists, Cipralisant effectively blocks this behavior.[3]
| Parameter | Value | Model | Reference |
|---|---|---|---|
| pA2 | 8.5 ± 0.03 | Guinea-pig jejunum neurogenic contraction | [4] |
Evidence for Inverse Agonism: Increased Histamine Release
Signaling Pathways and Functional Selectivity
The dual pharmacological profile of Cipralisant is a classic example of functional selectivity, where the ligand stabilizes distinct receptor conformations that lead to different downstream signaling outcomes depending on the cellular context and the presence of various signaling partners.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Cipralisant's Active Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of the active enantiomer of Cipralisant (also known as GT-2331). Cipralisant is a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a key player in the modulation of neurotransmitter release in the central nervous system. Initially characterized as an H3R antagonist, subsequent research has revealed a more complex pharmacological profile, including agonist activity in certain cellular contexts, a property known as functional selectivity. The primary biological activity of Cipralisant resides in its (1S,2S)-enantiomer.[1][2][3][4]
Core Function at the Histamine H3 Receptor
The active (1S,2S)-enantiomer of Cipralisant exerts its effects by binding with high affinity to the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[5] This interaction initiates a signaling cascade that modulates the activity of various downstream effectors, ultimately influencing neurotransmission.
The functional outcome of (1S,2S)-Cipralisant binding is context-dependent. In vivo, it predominantly acts as an antagonist, blocking the inhibitory effects of histamine on the release of various neurotransmitters, including histamine itself, acetylcholine, norepinephrine, and dopamine.[6][7] This antagonist action leads to an overall increase in the synaptic levels of these neurotransmitters, which is thought to underlie its potential therapeutic effects in conditions like attention-deficit hyperactivity disorder (ADHD).[6]
In contrast, in certain in vitro systems, (1S,2S)-Cipralisant can act as a full or partial agonist. For instance, it has been shown to potently inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the H3 receptor, a characteristic feature of H3R agonists.[6] This dual activity profile highlights the functional selectivity of Cipralisant's active enantiomer.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Cipralisant and its active enantiomer at the histamine H3 receptor.
Table 1: Binding Affinity of Cipralisant
| Compound | Receptor | Assay Type | Parameter | Value |
| Cipralisant (racemate) | Rat Histamine H3 | Radioligand Binding | pKi | 9.9 |
| Cipralisant (racemate) | Rat Histamine H3 | Radioligand Binding | Ki | 0.47 nM |
Data sourced from MedChemExpress.[6]
Table 2: Functional Activity of Cipralisant
| Compound | System | Assay Type | Parameter | Value |
| Cipralisant (racemate) | HEK cells expressing rat H3R | [³⁵S]GTPγS Binding | EC₅₀ | 5.6 nM |
| GT-2331 ((1S,2S)-enantiomer) | Guinea-pig jejunum | Functional Antagonism | pA₂ | 8.5 ± 0.03 |
Data for EC₅₀ sourced from MedChemExpress.[6] Data for pA₂ sourced from a study by Tedford et al. (1998), which initially reported the (1R,2R) configuration, but was later corrected to (1S,2S).[1][2][7]
Signaling Pathways
The interaction of (1S,2S)-Cipralisant with the histamine H3 receptor modulates several key intracellular signaling pathways.
Caption: Signaling pathways modulated by the histamine H3 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of (1S,2S)-Cipralisant are provided below.
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture HEK293T cells transiently expressing the desired histamine H3 receptor isoform.
-
Harvest cells in ice-cold PBS and centrifuge at 1,932 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and disrupt by sonication for 5 seconds.[8]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA Protein Assay).
-
-
Competition Binding:
-
In a 96-well plate, incubate the cell membrane preparation with a constant concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine, [³H]NAMH) and increasing concentrations of the unlabeled test compound ((1S,2S)-Cipralisant).
-
Incubate for 2 hours at 25°C with continuous shaking.
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[8]
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by H3R activation.
-
Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human H3 receptor to 80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.[9]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Add serial dilutions of the test compound ((1S,2S)-Cipralisant) to the wells.
-
To measure agonist activity, incubate the cells with the compound for 15-30 minutes at 37°C.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to increase the basal cAMP level.[9]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect.[9]
-
Caption: Experimental workflow for a cAMP accumulation assay.
This functional assay directly measures the activation of G proteins by a receptor agonist.
-
Membrane Preparation:
-
Prepare a crude membrane fraction from H3R-expressing cells as described for the radioligand binding assay.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA), and serial dilutions of the test compound ((1S,2S)-Cipralisant).
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.[9]
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum stimulation of G protein binding.[9]
-
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration. | Semantic Scholar [semanticscholar.org]
- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Enantioselective Affinity of Cipralisant for the Histamine H3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. Cipralisant possesses a cyclopropyl (B3062369) scaffold and exists as a pair of enantiomers. Pharmacological studies have revealed a significant stereoselectivity in its interaction with the H3R, with one enantiomer being substantially more active. This technical guide provides an in-depth overview of the enantioselective binding affinity of Cipralisant for the histamine H3 receptor, detailed experimental protocols for its determination, and visualizations of the relevant pathways and workflows.
Data Presentation: Enantiomeric Affinity of Cipralisant at the Histamine H3 Receptor
| Compound | Enantiomer | Receptor | Affinity (Ki) | pKi | Reference |
| Cipralisant (GT-2331) | (1S,2S) | Histamine H3 | ~0.126 nM | 9.9 | [1] |
| Cipralisant (GT-2331) | (1S,2S) | rat Histamine H3 | 0.47 nM | - | [4] |
| Cipralisant Enantiomer | (1R,2R) | Histamine H3 | Significantly Lower Affinity | - | [1] |
Note: The pKi of 9.9 corresponds to a Ki of approximately 0.126 nM. The significant difference in affinity underscores the stereospecific nature of the binding interaction between Cipralisant and the histamine H3 receptor.
Experimental Protocols: Radioligand Competition Binding Assay for Histamine H3 Receptor Affinity
The determination of the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor is typically performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., Cipralisant enantiomers) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a commonly used H3R agonist radioligand.
-
Competitors: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand, such as clobenpropit (B1669187) or unlabeled histamine, to determine non-specific binding.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.
-
Protein Assay Reagent: e.g., Bicinchoninic acid (BCA) protein assay kit.
-
Equipment: Cell culture supplies, refrigerated centrifuge, membrane homogenizer, 96-well microplates, filter harvester, and a liquid scintillation counter.
Methodology
-
Membrane Preparation:
-
Culture the H3R-expressing cells to confluency.
-
Harvest the cells by scraping and centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a suitable homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Store the membrane aliquots at -80°C until use.
-
-
Competition Binding Assay:
-
Thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Diluted membranes, [³H]-NAMH (at a concentration near its Kd, typically 1-2 nM), and assay buffer.
-
Non-specific Binding: Diluted membranes, [³H]-NAMH, and a high concentration of a non-labeled H3R ligand (e.g., 10 µM clobenpropit).
-
Competition: Diluted membranes, [³H]-NAMH, and serial dilutions of the Cipralisant enantiomers (typically ranging from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubate the plates at 25°C for 2 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Place the dried filters into scintillation vials or a compatible plate for a microplate scintillation counter.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of Histamine H3 Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2S)-Cipralisant: A Technical Whitepaper on a Selective H3 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-Cipralisant, also known as GT-2331, is a highly potent and selective small molecule ligand targeting the histamine (B1213489) H3 receptor (H3R).[1][2] Initially developed by Gliatech, it has been a subject of significant interest in neuroscience and pharmacology due to its unique pharmacological profile and therapeutic potential, particularly in the context of cognitive and neurological disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][3] The active enantiomer has been identified as (1S,2S), a correction from earlier reports.[2][4][5]
This document provides an in-depth technical overview of (1S,2S)-Cipralisant, summarizing its binding affinity, functional activity, and available pharmacokinetic data. It includes detailed experimental protocols for key assays and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.
Pharmacological Profile
(1S,2S)-Cipralisant exhibits a complex and intriguing pharmacological profile, behaving as an agonist or partial agonist in certain in vitro functional assays while demonstrating antagonist activity in vivo.[1][6] This functional selectivity, coupled with its high affinity and central nervous system (CNS) penetration, underscores its potential as a modulator of histaminergic neurotransmission.[1]
Data Presentation
The following tables summarize the quantitative data available for (1S,2S)-Cipralisant.
Table 1: Receptor Binding Affinity
| Target | Species | Preparation | Radioligand | Ki | pKi | Citation(s) |
| H3 Receptor | Rat | Not Specified | Not Specified | 0.47 nM | 9.9 | [1][6] |
| H3 Receptor | Human | Recombinant | Not Available | Not Available | Not Available |
Table 2: In Vitro Functional Activity
| Assay | Cell Line/System | Species | Measured Effect | Potency (EC50) | Functional Profile | Citation(s) |
| [35S]GTPγS Binding | HEK cells expressing H3R | Rat | Increase in basal binding | 5.6 nM | Agonist | [1] |
| Adenylyl Cyclase | HEK cells | Not Specified | Inhibition of forskolin-induced cAMP | Not Available | Full Agonist | [1][6] |
| Neurotransmitter Release | Rat brain synaptosomes | Rat | Not Specified | Not Available | Partial Agonist | [1][6] |
| Neurogenic Contraction | Guinea-pig jejunum | Guinea Pig | Antagonism of (R)-α-methylhistamine | pA2 = 8.5 ± 0.03 | Antagonist | [7] |
Table 3: In Vivo Activity & Pharmacokinetics
| Model/Parameter | Species | Route of Administration | Effect/Value | Citation(s) |
| Dipsogenia Model | Rat | p.o. | 10 mg/kg completely blocks (R)-α-methylhistamine-induced drinking | [1][6] |
| Repeated Acquisition Avoidance | Spontaneously Hypertensive Rat (SHR) | s.c. | 1 mg/kg significantly enhances performance | [1][3] |
| Wakefulness | Rat | Not Specified | Promotes wakefulness | [1][6] |
| CNS Penetration | Rat | Not Specified | Good | [1][6] |
| Oral Bioavailability | Not Specified | Oral | Orally Active | [1] |
| Half-life | Not Specified | Not Specified | Not Available | |
| Brain:Plasma Ratio | Not Specified | Not Specified | Not Available |
Table 4: Selectivity Profile
| Receptor | Ki / IC50 |
| Histamine H1 Receptor | Not Available |
| Histamine H2 Receptor | Not Available |
| Histamine H4 Receptor | Not Available |
| Other GPCRs | Not Available |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events. As an antagonist in vivo, (1S,2S)-Cipralisant blocks these agonist-induced pathways, leading to an increase in histamine release and the modulation of other neurotransmitters. In contrast, its in vitro agonist activity stimulates these same pathways.
Experimental Workflows
The characterization of (1S,2S)-Cipralisant involves a series of standard pharmacological assays. The generalized workflows for these key experiments are depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent and Selective Profile of (1S,2S)-Cipralisant: A Technical Guide to its Pharmacology
For Immediate Release
This technical guide provides an in-depth pharmacological profile of the biologically active enantiomer of Cipralisant (GT-2331), a potent and selective ligand for the histamine (B1213489) H3 receptor. Designed for researchers, scientists, and drug development professionals, this document details the binding affinities, functional activities, and experimental methodologies used to characterize this compound, highlighting the significant stereoselectivity of its interaction with the H3 receptor.
Cipralisant is a chiral small molecule that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. The biological activity of Cipralisant resides almost exclusively in its (1S,2S)-enantiomer, which acts as a potent antagonist/inverse agonist at the histamine H3 receptor.[1][2] This receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for therapeutic intervention.
Comparative Pharmacological Data
The pharmacological activity of Cipralisant is highly dependent on its stereochemistry. The (1S,2S)-enantiomer is significantly more potent than the (1R,2R)-enantiomer across various in vitro assays.
| Parameter | (1S,2S)-Cipralisant | (1R,2R)-Cipralisant | Reference |
| Binding Affinity (Ki) | ~0.126 nM (pKi 9.9) | >1000 nM | [1] |
| Functional Antagonism (pA2) | Not explicitly found | 8.5 | [3] |
Note: The Ki value for (1S,2S)-Cipralisant is derived from the pKi of 9.9 reported for the active compound, which has been identified as the (1S,2S) enantiomer. The pA2 value for (1R,2R)-Cipralisant is from a functional assay on guinea-pig jejunum.
In Vitro Functional Activity
(1S,2S)-Cipralisant demonstrates potent functional activity at the histamine H3 receptor, consistent with its high binding affinity. It behaves as an inverse agonist, reducing the constitutive activity of the receptor.
| Assay | Parameter | (1S,2S)-Cipralisant | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 5.6 nM | |
| cAMP Accumulation | Activity | Full Agonist (Inhibition) |
Note: The EC₅₀ and activity in cAMP assays are reported for Cipralisant, with the understanding that the (1S,2S) enantiomer is the primary contributor to this activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize the enantiomers of Cipralisant.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow for Histamine H3 Receptor Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or from brain tissue.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compounds (each enantiomer of Cipralisant).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and is used to determine the potency (EC₅₀) and efficacy of agonists and inverse agonists.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Protocol:
-
Membrane Preparation: As with the binding assay, cell membranes expressing the H3 receptor are utilized.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (each enantiomer of Cipralisant), and [³⁵S]GTPγS.
-
Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: Dose-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximal effect (Emax).
cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor activation on the downstream second messenger, cyclic AMP (cAMP).
Workflow for cAMP Accumulation Assay
Caption: Workflow for cAMP Accumulation Assay.
Protocol:
-
Cell Culture: Whole cells expressing the H3 receptor are cultured in microplates.
-
Treatment: Cells are treated with the test compounds (each enantiomer of Cipralisant) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin can be added to stimulate adenylyl cyclase and enhance the assay window.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of detection technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Data Analysis: Dose-response curves are constructed to determine the functional potency of the compounds.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse agonist, (1S,2S)-Cipralisant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.
Signaling Pathway of the Histamine H3 Receptor
Caption: Histamine H3 Receptor Signaling Pathway.
Conclusion
The pharmacological data clearly demonstrate that (1S,2S)-Cipralisant is the biologically active enantiomer, exhibiting high affinity and potent inverse agonist activity at the histamine H3 receptor. The significant difference in activity between the two enantiomers underscores the importance of stereochemistry in drug design and development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of histamine H3 receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Synthesis of (1S,2S)-Cipralisant: A Technical Guide
Introduction
Cipralisant, also known as GT-2331, is a potent and selective histamine (B1213489) H₃ receptor antagonist that has been investigated for the treatment of various central nervous system disorders. The therapeutic efficacy of Cipralisant is highly dependent on its stereochemistry, with the (1S,2S)-enantiomer exhibiting significantly greater potency. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (1S,2S)-Cipralisant, focusing on a key strategy that employs a diastereoselective rhodium-catalyzed cyclopropanation reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Synthetic Strategy: Asymmetric Cyclopropanation
The cornerstone of the enantioselective synthesis of (1S,2S)-Cipralisant is the construction of the chiral cyclopropane (B1198618) ring with the desired absolute stereochemistry. A robust and widely recognized method to achieve this is through an asymmetric cyclopropanation reaction utilizing a chiral auxiliary. The Evans oxazolidinone auxiliaries have proven to be particularly effective in this role, directing the stereochemical outcome of the reaction with a high degree of control.
The general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the asymmetric synthesis of (1S,2S)-Cipralisant.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the synthesis of enantiomerically pure (1S,2S)-Cipralisant.
Step 1: Synthesis of the Chiral Diazoacetyl Oxazolidinone
This step involves the acylation of a chiral Evans oxazolidinone with a diazoacetyl group. The chiral auxiliary serves to control the stereochemistry of the subsequent cyclopropanation reaction.
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add freshly distilled triethylamine (B128534) (1.1 eq) dropwise to the stirred solution.
-
Diazoacetyl Chloride Addition: A solution of diazoacetyl chloride (1.1 eq) in anhydrous DCM is added dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude chiral diazoacetyl oxazolidinone, which can be purified by column chromatography.
Step 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
This is the crucial stereochemistry-defining step where the chiral diazo compound reacts with the olefin (5,5-dimethylhex-1-yne) in the presence of a rhodium catalyst to form the cyclopropane ring.
Protocol:
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, charge the olefin (5,5-dimethylhex-1-yne) (5-10 eq) and the rhodium(II) acetate (B1210297) dimer catalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous DCM to dissolve the reactants.
-
Precursor Solution Preparation: In a separate flask, dissolve the chiral diazoacetyl oxazolidinone (1.0 eq) from Step 1 in anhydrous DCM.
-
Slow Addition: Add the solution of the chiral diazo precursor dropwise to the stirred reaction mixture via a syringe pump over a period of 4-6 hours at room temperature. Slow addition is critical to minimize the formation of dimeric byproducts.[1]
-
Reaction Monitoring: Monitor the reaction by TLC until all the diazo compound has been consumed.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the cyclopropane product with the attached chiral auxiliary.
Step 3: Removal of the Chiral Auxiliary
After the cyclopropanation, the chiral auxiliary is cleaved to yield the enantiomerically enriched cyclopropyl carboxylic acid or a derivative thereof.
Protocol:
-
Dissolution and Cooling: Dissolve the cyclopropane adduct from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water and cool to 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by the dropwise addition of an aqueous solution of lithium hydroxide (B78521) (2.0 eq).[1]
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Quenching: Quench the reaction by the addition of an aqueous solution of sodium sulfite.[1]
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting enantiomerically pure cyclopropyl carboxylic acid can be further purified if necessary.
Step 4: Conversion to (1S,2S)-Cipralisant
Caption: Plausible reaction pathway for the conversion of the cyclopropyl intermediate.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key synthetic steps based on typical yields and selectivities for these types of reactions as found in the chemical literature. It is important to note that the specific data for the multigram synthesis of (1S,2S)-Cipralisant as reported by Liu et al. (2004) is not publicly available and would be found in the full publication.
Table 1: Asymmetric Cyclopropanation
| Step | Reactants | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 2 | Chiral Diazoacetyl Oxazolidinone, 5,5-dimethylhex-1-yne | Rh₂(OAc)₄ | DCM | 70-90 | >95:5 | >98 |
Table 2: Auxiliary Removal
| Step | Reactant | Reagents | Solvent | Yield (%) |
| 3 | Cyclopropane with Chiral Auxiliary | LiOH, H₂O₂ | THF/H₂O | 85-95 |
Conclusion
The enantioselective synthesis of (1S,2S)-Cipralisant is a testament to the power of modern asymmetric synthesis. The key to obtaining the desired enantiomer in high purity lies in the diastereoselective cyclopropanation reaction controlled by a chiral Evans auxiliary. While the detailed experimental conditions and quantitative yields for a large-scale synthesis are proprietary, the principles and protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important molecule. Further optimization of the final conversion steps from the cyclopropyl carboxylic acid intermediate is a critical area for process development. This guide serves as a valuable resource for chemists and researchers engaged in the synthesis of chiral pharmaceuticals.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Cipralisant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant, also known as GT-2331, is a highly potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As a chiral molecule, Cipralisant exists as a pair of enantiomers, with the (1S,2S) configuration demonstrating significantly higher affinity for the H3 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the Cipralisant enantiomers. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
Cipralisant, chemically named 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole, possesses two stereocenters, leading to two enantiomeric forms: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. The (1S,2S)-enantiomer is the eutomer, exhibiting significantly greater pharmacological activity.
Table 1: Physicochemical Properties of Cipralisant Enantiomers
| Property | (1S,2S)-Cipralisant | (1R,2R)-Cipralisant |
| IUPAC Name | 5-[(1S,2S)-2-(5,5-dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole | 5-[(1R,2R)-2-(5,5-dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole |
| Molecular Formula | C14H20N2 | C14H20N2 |
| Molecular Weight | 216.32 g/mol | 216.32 g/mol |
| Stereochemistry | (1S,2S) | (1R,2R) |
| Appearance | Off-white to light yellow solid | Not commercially available, synthesized for research |
Pharmacological Properties and Biological Activity
The primary pharmacological target of Cipralisant is the histamine H3 receptor. The stereochemistry of the cyclopropane (B1198618) ring is crucial for high-affinity binding.
Table 2: Histamine H3 Receptor Binding Affinity of Cipralisant Enantiomers
| Enantiomer | Ki (nM) | pKi | Receptor Source | Radioligand |
| (1S,2S)-Cipralisant | 0.47 | 9.33 | Rat brain cortical homogenates | [3H]-Nα-methylhistamine |
| (1R,2R)-Cipralisant | >1000 | <6 | Rat brain cortical homogenates | [3H]-Nα-methylhistamine |
The data clearly indicates that the (1S,2S)-enantiomer is several orders of magnitude more potent in binding to the histamine H3 receptor than the (1R,2R)-enantiomer. In vivo studies have shown that (1S,2S)-Cipralisant acts as a potent H3 receptor antagonist, while in some in vitro systems, it can exhibit agonist or inverse agonist properties, a phenomenon known as functional selectivity.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled receptor. Its activation initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). The βγ subunits of the G-protein can also directly modulate ion channels.
Figure 1. Simplified signaling pathway of the Histamine H3 receptor.
Experimental Protocols
Asymmetric Synthesis of Cipralisant Enantiomers
A detailed, step-by-step protocol for the asymmetric synthesis of both (1S,2S)- and (1R,2R)-Cipralisant is a complex process often proprietary to the manufacturer. However, a general synthetic strategy involves the stereoselective cyclopropanation of a suitable alkene precursor followed by the introduction of the imidazole (B134444) moiety. Chiral catalysts or auxiliaries are employed to control the stereochemistry of the cyclopropane ring.
Radioligand Competition Binding Assay for Histamine H3 Receptor
This protocol outlines the determination of the binding affinity (Ki) of the Cipralisant enantiomers for the histamine H3 receptor.
Materials:
-
Rat brain cortical tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]-Nα-methylhistamine
-
Non-specific binding control: Unlabeled histamine or a high-affinity H3 ligand (e.g., thioperamide)
-
Test compounds: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant at various concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-Nα-methylhistamine), and varying concentrations of the test compound (Cipralisant enantiomer). For determining non-specific binding, use a high concentration of an unlabeled H3 ligand instead of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental workflow for a radioligand competition binding assay.
Conclusion
The enantiomers of Cipralisant exhibit a pronounced stereoselectivity in their interaction with the histamine H3 receptor, with the (1S,2S)-enantiomer being the significantly more potent eutomer. This technical guide has provided a detailed overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for the study of these compounds. The provided information and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the functional selectivity of the Cipralisant enantiomers and their in vivo effects will continue to be a promising area of research.
The Enantiomeric Journey of Cipralisant: A Technical Guide to its Discovery and Development
An In-depth Exploration of the Discovery, Stereochemical Correction, and Pharmacological Profile of the Potent Histamine (B1213489) H₃ Receptor Ligand, Cipralisant (GT-2331)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine H₃ receptor, a key player in the modulation of neurotransmitter release. Initially developed as an antagonist, its pharmacological profile was later revealed to be more complex, exhibiting protean agonism and functional selectivity. A pivotal moment in its development was the correction of the absolute stereochemistry of its biologically active enantiomer. This technical guide provides a comprehensive overview of the discovery and development history of Cipralisant, with a focus on its enantiomers. It details the enantioselective synthesis, compares the pharmacological properties of the (1S,2S) and (1R,2R) enantiomers, and outlines the experimental protocols used for their characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows, offering a complete resource for researchers in the field.
Introduction: The Rise of a Potent Histamine H₃ Ligand
Cipralisant, also known as GT-2331, emerged from a research program at Gliatech aimed at discovering potent and selective ligands for the histamine H₃ receptor. The H₃ receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. This positions it as an attractive therapeutic target for a range of neurological and psychiatric disorders.
Initially, Cipralisant was classified as a potent H₃ receptor antagonist.[1] However, subsequent and more detailed pharmacological investigations revealed a more nuanced functional profile, with evidence of agonist properties in certain assay systems, a phenomenon known as protean agonism or functional selectivity.[2] This dual activity profile has made Cipralisant a valuable tool for dissecting the complexities of H₃ receptor signaling.
A critical chapter in the history of Cipralisant was the reassessment and correction of the absolute configuration of its active enantiomer. While initial reports identified the (1R,2R)-enantiomer as the eutomer, further rigorous investigation conclusively established that the (1S,2S)-enantiomer is the biologically active form.[3][4][5][6] This guide will delve into the scientific journey that led to this crucial correction and its implications.
Following the bankruptcy of Gliatech, the intellectual property for Cipralisant was acquired by Merck.[7][8]
Enantioselective Synthesis and Stereochemical Confirmation
The synthesis of the individual enantiomers of Cipralisant was crucial for elucidating their distinct pharmacological properties. An efficient multigram synthesis for both the (+)-(1S,2S) and (-)-(1R,2R) enantiomers of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole has been reported.[4]
Experimental Protocol: Enantioselective Synthesis of Cipralisant Enantiomers (Illustrative)
-
Step 1: Synthesis of the Racemic Cyclopropyl (B3062369) Intermediate: The synthesis typically begins with the formation of a racemic trans-cyclopropyl intermediate. This can be achieved through various established methods in organic chemistry.
-
Step 2: Chiral Resolution: The racemic mixture is then resolved to separate the two enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
-
Step 3: Liberation of the Enantiopure Intermediates: The separated diastereomeric salts are then treated with a base to liberate the individual enantiopure cyclopropylamine (B47189) intermediates.
-
Step 4: Construction of the Imidazole (B134444) Ring: The imidazole ring is then constructed onto the chiral cyclopropyl scaffold. One common method is the Radziszewski reaction or a variation thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source.[9][10][11]
-
Step 5: Final Modification and Purification: The final steps may involve the introduction of the dimethylhexynyl side chain via a coupling reaction, followed by purification of the final enantiopure Cipralisant product, typically using chromatographic techniques.
The definitive confirmation of the (1S,2S) absolute configuration for the more potent, dextrorotatory enantiomer was achieved through vibrational circular dichroism (VCD) spectroscopy, which provided an independent assignment, resolving conflicting data from earlier X-ray diffraction studies.[5]
Comparative Pharmacological Profile of Cipralisant Enantiomers
The separation of the enantiomers allowed for a detailed investigation into their individual pharmacological activities, revealing significant stereoselectivity at the histamine H₃ receptor.
Quantitative Pharmacological Data
| Parameter | (1S,2S)-Cipralisant (Eutomer) | (1R,2R)-Cipralisant (Distomer) | Reference |
| Binding Affinity (Ki) | 0.47 nM (rat H₃R) | Significantly lower affinity | |
| Binding Affinity (pKi) | 9.9 | Not reported | |
| Antagonist Potency (pA₂) | 8.5 (as reported for the active enantiomer, initially presumed to be 1R,2R) | Not reported | [1] |
| Agonist Potency (EC₅₀) | 5.6 nM ([³⁵S]GTPγS binding) | Not reported |
Note: The pA₂ value was reported for the active enantiomer before its absolute configuration was corrected to (1S,2S).
Functional Activity
The (1S,2S)-enantiomer of Cipralisant is responsible for the compound's potent biological activity.[3] It exhibits a complex functional profile:
-
Antagonist Activity: In functional models such as the guinea-pig jejunum contraction assay, Cipralisant behaves as a potent antagonist.[1]
-
Agonist Activity: In recombinant systems, such as HEK cells expressing the H₃ receptor, Cipralisant acts as a full agonist in cAMP accumulation assays, potently inhibiting forskolin-induced cAMP production. It also demonstrates agonist activity in [³⁵S]GTPγS binding assays.
-
Partial Agonist Activity: In native tissue preparations, like rat brain synaptosomes, Cipralisant has been characterized as a partial agonist.
This functional selectivity, where the ligand's effect varies depending on the signaling pathway and cellular context, is a key feature of Cipralisant's pharmacology.
Key Experimental Protocols
The characterization of Cipralisant and its enantiomers relied on a suite of in vitro pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
Protocol: Histamine H₃ Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H₃ receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand, typically [³H]N-α-methylhistamine, and varying concentrations of the unlabeled test compound (Cipralisant enantiomers).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.[12]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor and can differentiate between agonists, antagonists, and inverse agonists.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from cells expressing the H₃ receptor are prepared.
-
Incubation: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to generate concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) values.[2][13][14][15]
Signaling Pathways and Experimental Workflows
Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
References
- 1. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration. | Semantic Scholar [semanticscholar.org]
- 7. merck.com [merck.com]
- 8. 404 Page [emdgroup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Selectivity of (1S,2S)-Cipralisant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, and specifically its (1S,2S)-enantiomer, has emerged as a fascinating molecular probe for studying the intricacies of histamine (B1213489) H3 receptor (H3R) pharmacology. Initially classified as an H3R antagonist, subsequent research has revealed a more complex profile, characterizing it as a functionally selective or biased agonist. This technical guide provides an in-depth analysis of the functional selectivity of the (1S,2S)-enantiomer of Cipralisant, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the nuanced pharmacology of this compound is critical for its potential application in the development of novel therapeutics targeting the histaminergic system.
The histamine H3 receptor, a G protein-coupled receptor (GPCR), exhibits constitutive activity and couples to multiple intracellular signaling pathways, primarily through Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. The (1S,2S)-enantiomer of Cipralisant exemplifies this phenomenon, demonstrating distinct pharmacological profiles depending on the G protein subtype it engages.
Quantitative Pharmacological Profile
The functional selectivity of the (1S,2S)-enantiomer of Cipralisant is evident from its varied potency and efficacy across different signaling pathways. The following tables summarize the key quantitative data from in vitro pharmacological assays. It is important to note that much of the early research was conducted on the racemic mixture, GT-2331, with the (1S,2S)-enantiomer later identified as the biologically active component.
| Ligand | Receptor/Tissue | Assay | Parameter | Value | Reference |
| Cipralisant (GT-2331) | Rat Histamine H3 Receptor | Radioligand Binding | pKi | 9.9 | [1] |
| Cipralisant (GT-2331) | Rat Histamine H3 Receptor | Radioligand Binding | Ki | 0.47 nM | [1] |
| Ligand | Cell Line | G Protein | Assay | Parameter | Value | % Max Response (vs. Histamine) | Reference |
| Cipralisant (GT-2331) | HEK cells expressing rat H3R | Gi/o | [³⁵S]GTPγS Binding | EC₅₀ | 5.6 nM | Partial Agonist | [1] |
| Cipralisant (GT-2331) | HEK cells | Gi/o | cAMP Accumulation | - | Full Agonist | 100% | [1] |
| Cipralisant (GT-2331) | HEK cells expressing human H3R | Gα16 | Calcium Mobilization | - | Minimal Agonism | <20% | [2] |
| Cipralisant (GT-2331) | HEK cells expressing human H3R | Gαq/i5 chimera | Calcium Mobilization | - | Increased Agonism | ~50% | [2] |
Note: Data for β-arrestin recruitment for the (1S,2S)-enantiomer of Cipralisant is not extensively available in the public domain and represents a key area for future research.
Signaling Pathways and Functional Selectivity
The differential activity of (1S,2S)-Cipralisant can be visualized through its engagement with distinct G protein-mediated signaling cascades.
As illustrated, (1S,2S)-Cipralisant demonstrates robust agonism at the Gi/o-mediated pathway, leading to a strong inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. In contrast, its ability to activate Gq-coupled pathways, which lead to calcium mobilization, is significantly weaker and dependent on the specific Gα subunit present. This discrepancy in efficacy between the Gi/o and Gq pathways is the hallmark of its functional selectivity. The engagement of the β-arrestin pathway by (1S,2S)-Cipralisant remains an area that requires further investigation to complete the understanding of its biased signaling profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of (1S,2S)-Cipralisant's functional selectivity, based on the study by Krueger et al. (2005)[2].
Radioligand Binding Assay for Histamine H3 Receptor
This assay is used to determine the binding affinity (Ki) of the test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat histamine H3 receptor.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine and a range of concentrations of the unlabeled test compound ((1S,2S)-Cipralisant).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor in response to ligand binding.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.
-
Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: Dose-response curves are constructed by plotting the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.
cAMP Accumulation Assay
This assay measures the functional consequence of H3R activation on the downstream effector, adenylyl cyclase.
Methodology:
-
Cell Culture: Whole cells expressing the H3 receptor are used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels). The test compound is added at various concentrations to assess its inhibitory effect on forskolin-stimulated cAMP accumulation.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Emax of the compound's inhibitory effect on cAMP production.
Conclusion and Future Directions
The (1S,2S)-enantiomer of Cipralisant is a potent and functionally selective ligand at the histamine H3 receptor. Its strong agonism at the Gi/o-mediated cAMP pathway, coupled with weaker, G protein-dependent agonism at Gq-mediated pathways, provides a clear example of biased signaling. This unique pharmacological profile makes it an invaluable tool for dissecting the roles of different H3R-mediated signaling cascades in both physiological and pathological processes.
A significant gap in the current understanding of (1S,2S)-Cipralisant's functional selectivity is the lack of data on its interaction with the β-arrestin pathway. Future research should focus on characterizing its potency and efficacy in β-arrestin recruitment and downstream signaling events, such as ERK phosphorylation. A comprehensive understanding of its complete signaling signature will be crucial for the rational design of next-generation H3R-targeted therapeutics with improved efficacy and reduced side effects. The detailed methodologies and data presented in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of functionally selective H3R ligands.
References [2] Krueger, K. M., Witte, D. G., Ireland-Denny, L., Miller, T. R., Baranowski, J. L., Buckner, S., ... & Hancock, A. A. (2005). G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. The Journal of pharmacology and experimental therapeutics, 314(1), 271–281. [1] MedChemExpress. (n.d.). Cipralisant (GT-2331). Retrieved from --INVALID-LINK--
References
Potential Therapeutic Targets of the Cipralisant Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant (GT-2331) is a potent, high-affinity ligand for the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. This technical guide provides an in-depth analysis of the therapeutic targets of Cipralisant, with a specific focus on its enantiomeric forms. It has been established that the biological activity of Cipralisant is stereoselective, with the (1S,2S)-enantiomer being the more potent and pharmacologically active form.[1][2] This document summarizes the quantitative binding and functional data for the Cipralisant enantiomers, details the experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to Cipralisant and its Enantiomers
Cipralisant is a cyclopropyl (B3062369) imidazole (B134444) derivative that has been extensively studied for its ability to modulate histaminergic neurotransmission. Initially classified as an H3R antagonist, further research has revealed a more complex pharmacological profile, exhibiting functional selectivity with agonist properties in some in vitro assays and antagonist effects in vivo.[3] The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, the H3R tonically inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, antagonism of the H3R is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.
The stereochemistry of Cipralisant is critical to its pharmacological activity. The molecule possesses two chiral centers, leading to two enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. Research has definitively shown that the dextrorotatory (+)-enantiomer, which corresponds to the (1S,2S) absolute configuration, is the more potent and biologically active form at the H3R.[1][2]
Primary Therapeutic Target: The Histamine H3 Receptor (H3R)
The primary therapeutic target of the active (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor.
H3R Signaling Pathways
The H3R exerts its effects through multiple downstream signaling pathways upon activation by an agonist or modulation by an inverse agonist/antagonist. The canonical pathway involves the inhibition of adenylyl cyclase, while other pathways include the modulation of ion channels and MAP kinase signaling.
Figure 1. Histamine H3 Receptor Signaling Pathway.
Quantitative Data on Cipralisant Enantiomers
| Compound | Assay Type | Receptor Source | Parameter | Value | Reference |
| Cipralisant (racemate) | Radioligand Binding | Rat Histamine H3 Receptor | Ki | 0.47 nM | [3] |
| Cipralisant (racemate) | Functional Assay (GTPγS Binding) | Rat Histamine H3 Receptor | EC50 | 5.6 nM | [3] |
| (1R,2R)-Cipralisant | Functional Assay (Guinea Pig Jejunum) | Guinea Pig Histamine H3 Receptor | pA2 | 8.5 ± 0.03 | [4] |
| (1S,2S)-Cipralisant | Radioligand Binding | Human Histamine H3 Receptor | pKi | 9.9 | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. pKi is the negative logarithm of the Ki value.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the H3R.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compounds (Cipralisant enantiomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like clobenpropit).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the Cipralisant enantiomers.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer.
-
To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of an unlabeled ligand.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the production of cyclic AMP, a second messenger, in response to adenylyl cyclase activity.
Objective: To determine the functional activity (agonist or antagonist/inverse agonist) of Cipralisant enantiomers on H3R-mediated cAMP modulation.
Materials:
-
Cells expressing the histamine H3 receptor (e.g., CHO or HEK cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (Cipralisant enantiomers).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
To test for antagonist/inverse agonist activity, pre-incubate the cells with varying concentrations of the Cipralisant enantiomers.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For agonist testing, the test compound is added without forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the test compound concentration to generate dose-response curves.
-
For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists/inverse agonists, determine the IC50.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a receptor, as it quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Objective: To assess the ability of Cipralisant enantiomers to modulate H3R-G protein coupling.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds (Cipralisant enantiomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and NaCl).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the Cipralisant enantiomers.
-
In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
For agonist activity, plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and Emax. For inverse agonist activity, measure the decrease in basal [35S]GTPγS binding.
Conclusion
The (1S,2S)-enantiomer of Cipralisant is a potent and selective ligand for the histamine H3 receptor, acting as a functional antagonist/inverse agonist. Its primary therapeutic potential lies in its ability to disinhibit the release of histamine and other key neurotransmitters in the brain, a mechanism that is relevant for the treatment of various CNS disorders characterized by cognitive deficits and hypoarousal. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on H3R-targeted therapeutics. Further studies directly comparing the pharmacological profiles of the (1S,2S) and (1R,2R) enantiomers in a comprehensive panel of in vitro and in vivo assays would be beneficial for a more complete understanding of the stereoselective action of Cipralisant.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Dual In Vitro Agonist and In Vivo Antagonist Profile of Cipralisant (GT-2331)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cipralisant (GT-2331) is a potent and selective histamine (B1213489) H3 receptor (H3R) ligand that exhibits a paradoxical pharmacological profile: it acts as an agonist in various in vitro systems but demonstrates functional antagonist (or inverse agonist) activity in vivo. This dual behavior is attributed to the concept of functional selectivity and the varying levels of constitutive H3R activity in different experimental environments. This technical guide provides an in-depth review of Cipralisant's pharmacological data, details the experimental protocols used for its characterization, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams.
In Vitro Pharmacological Profile: Agonist Activity
In controlled cellular and membrane-based assays, Cipralisant consistently demonstrates agonist properties at the histamine H3 receptor. This activity is characterized by high-affinity binding and functional stimulation of H3R-mediated signaling pathways.
Receptor Binding Affinity
Cipralisant binds to the histamine H3 receptor with high affinity. Quantitative analysis from radioligand binding assays has established its potency in displacing reference ligands from the receptor.
| Parameter | Species/System | Value | Reference |
| pKi | General H3 Receptor | 9.9 | [1] |
| Ki | Rat H3 Receptor | 0.47 nM | [1] |
Functional Agonism
Cipralisant's agonist activity is confirmed in functional assays that measure the downstream consequences of H3R activation. The H3R is a Gi/o-protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and the activation of G-proteins.[2][3]
| Assay Type | System | Effect | Potency (EC50) | Reference |
| [35S]GTPγS Binding | HEK cells (rat H3R) | Increases basal binding | 5.6 nM | [1] |
| cAMP Accumulation | HEK cells | Potently inhibits forskolin-induced cAMP | Not specified | [1] |
| Adenylyl Cyclase Activity | Not specified | Full agonist on inhibition | Not specified | [1] |
| Neurotransmitter Release | Rat brain synaptosomes | Partial agonist | Not specified | [1] |
This agonism, particularly the potent inhibition of cAMP accumulation and stimulation of GTPγS binding, classifies Cipralisant as a full or partial agonist in vitro.[1] Newer research also suggests that Cipralisant may exhibit functional selectivity, meaning it can stimulate one G-protein-coupled pathway without affecting others.[4]
In Vivo Pharmacological Profile: Antagonist Activity
Despite its in vitro agonist profile, Cipralisant behaves as a potent H3R antagonist in vivo. This is evident in animal models where it produces effects consistent with the blockade of H3 receptors, such as increased wakefulness and cognitive enhancement.[1] This apparent contradiction is explained by the high constitutive activity of H3 receptors in vivo.[5][6] In systems with high basal signaling, a ligand that might otherwise be an agonist can act as an inverse agonist, reducing the overall receptor activity and producing a functional antagonist effect.
Preclinical Efficacy
Cipralisant has demonstrated efficacy in several preclinical models, consistent with the therapeutic potential of H3R antagonists/inverse agonists.
| Model / Effect | Species | Administration | Effective Dose | Outcome | Reference |
| Cognitive Enhancement | Rat | S.c. | 1 mg/kg | Significantly enhanced performance in acquisition tasks. | [1] |
| Wakefulness | Rat | Not specified | Not specified | Promotes wakefulness. | [1] |
| H3R Blockade | Rat | P.o. | 10 mg/kg | Completely blocks R-α-methylhistamine-induced drinking. | [1] |
Key Experimental Methodologies
The characterization of Cipralisant's dual activity relies on specific in vitro and in vivo experimental protocols.
In Vitro Assay Protocols
Radioligand Binding Assay (Affinity Determination)
-
Membrane Preparation: Homogenize rat brain cortex tissue to prepare a crude membrane fraction containing H3 receptors.[7]
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound (Cipralisant).
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[8]
[35S]GTPγS Binding Assay (G-Protein Activation)
-
Membrane Preparation: Prepare membranes from cells recombinantly expressing the H3 receptor (e.g., HEK cells).[1][2]
-
Incubation: In a 96-well plate, incubate the cell membranes with assay buffer, GDP, and serial dilutions of the test compound at 30°C for 15 minutes.
-
Reaction Initiation: Add [35S]GTPγS to start the binding reaction and incubate for an additional 30-60 minutes.[2]
-
Termination & Separation: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS via scintillation counting.
-
Analysis: Plot the specific binding against the compound concentration to determine the EC50 and maximal effect (Emax).
cAMP Accumulation Assay (Adenylyl Cyclase Inhibition)
-
Cell Culture: Plate H3R-expressing cells in 96- or 384-well plates and allow them to attach overnight.[2]
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of the test compound for 15-30 minutes at 37°C.
-
Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production and incubate for a further 15-30 minutes.
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).[2]
-
Analysis: Generate a dose-response curve to determine the IC50 of the compound for the inhibition of forskolin-stimulated cAMP levels.
In Vivo Experimental Models
H3 Agonist-Induced Dipsogenia (Drinking) Model This model assesses the functional blockade of H3 receptors in the central nervous system.
-
Acclimatization: Acclimatize rats to the experimental conditions.
-
Compound Administration: Administer the test compound (Cipralisant) via the desired route (e.g., oral, p.o.).
-
Challenge: After a set pre-treatment time, administer a standard H3R agonist known to induce drinking behavior (e.g., R-α-methylhistamine).[1]
-
Measurement: Monitor and quantify the water intake over a defined period (e.g., 60 minutes). A reduction in agonist-induced drinking indicates H3R antagonist activity.
Cognitive Performance Models (e.g., Repeated Acquisition) These models evaluate the pro-cognitive effects of H3R antagonists.
-
Training: Train animals (e.g., rats) on a task that requires learning and memory, such as a radial arm maze or operant conditioning task.
-
Compound Administration: Administer Cipralisant or a vehicle control before the testing session.
-
Testing: Assess the animal's performance on the task, measuring parameters like errors, latency, or correct responses.
-
Analysis: Compare the performance of the drug-treated group to the control group to determine if the compound enhances cognitive function.[1]
Visualizations: Pathways and Workflows
Histamine H3 Receptor Signaling
Caption: Cipralisant activates the Gi/o-coupled H3R, leading to inhibition of adenylyl cyclase and activation of MAPK/ERK pathways.
In Vitro Characterization Workflow
Caption: A sequential workflow for the in vitro characterization of Cipralisant, from binding affinity to functional activity.
Conceptual Model of Dual Activity
Caption: The observed activity of Cipralisant depends on the H3 receptor's basal constitutive activity in the test system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cipralisant - Wikipedia [en.wikipedia.org]
- 5. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Definitively Assigning the Absolute Configuration of the Potent Histamine H3 Receptor Antagonist GT-2331
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the determination of the absolute configuration of GT-2331, a potent histamine (B1213489) H3 receptor antagonist. Initially assigned the (1R,2R) configuration, subsequent rigorous analysis has definitively established that the more potent, dextrorotatory (+) enantiomer possesses the (1S,2S) absolute stereochemistry. This guide summarizes the pharmacological data, details the experimental protocols for stereoselective synthesis and analytical confirmation, and visualizes the key signaling pathways and experimental workflows. All quantitative data are presented in structured tables for clarity, and complex processes are illustrated with diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
GT-2331, also known as cipralisant, is a high-affinity antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. The pharmacological activity of GT-2331 is highly dependent on its stereochemistry. While early reports suggested the (1R,2R) configuration for the active enantiomer, a thorough reassessment has corrected this assignment to (1S,2S).[1][2] This guide details the evidence and methodologies that underpin this critical determination.
Pharmacological Profile of GT-2331 Enantiomers
The two enantiomers of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole exhibit significant differences in their affinity for the histamine H3 receptor. The (1S,2S)-enantiomer is substantially more potent than the (1R,2R)-enantiomer.
| Enantiomer | Absolute Configuration | Optical Rotation | Histamine H3 Receptor Binding Affinity (Ki) | Antagonist Activity (pA2) | Reference |
| Potent Enantiomer | (1S,2S) | (+) dextrorotatory | 0.47 nM (rat) | 8.5 ± 0.03 | [1][2] |
| Less Potent Enantiomer | (1R,2R) | (-) levorotatory | ~10-fold less potent than (1S,2S) | Not reported | [1] |
Experimental Protocols
Stereoselective Synthesis of (1S,2S)-GT-2331
An efficient multigram synthesis for both enantiomers has been developed, allowing for their pharmacological evaluation. The key steps for the synthesis of the potent (1S,2S)-enantiomer are outlined below.
Protocol: The synthesis starts from commercially available reagents and involves a key diastereoselective cyclopropanation reaction. The imidazole (B134444) moiety is introduced later in the synthesis. The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.
-
Step 1: Formation of Diastereomeric Salts: The racemic mixture of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole is treated with L-tartaric acid in a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Step 2: Fractional Crystallization: The resulting diastereomeric tartrate salts are separated by fractional crystallization. The less soluble salt, corresponding to the (1S,2S)-enantiomer, crystallizes out of the solution.
-
Step 3: Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium bicarbonate) to liberate the enantiomerically pure (1S,2S)-GT-2331 free base.
-
Step 4: Purification: The final product is purified by recrystallization or chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for separating the enantiomers of GT-2331 and determining their enantiomeric purity.
Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose (B160209) or cellulose), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is commonly used.
-
Detection: UV detection at a wavelength where the imidazole chromophore absorbs (e.g., 215 nm) is used to monitor the elution of the enantiomers.
Determination of Absolute Configuration
The definitive assignment of the (1S,2S) configuration was accomplished through a combination of X-ray crystallography and Vibrational Circular Dichroism (VCD).
3.3.1. X-ray Crystallography
Protocol:
-
Crystal Growth: Single crystals of the L-tartrate salt of the (1S,2S)-enantiomer and the D-tartrate salt of the (1R,2R)-enantiomer suitable for X-ray diffraction are grown by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data, allowing for the unambiguous assignment of the absolute configuration of the chiral centers.
3.3.2. Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of molecules in solution.[1]
Protocol:
-
Sample Preparation: A solution of the enantiomerically pure GT-2331 is prepared in a suitable deuterated solvent (e.g., chloroform-d).
-
Spectral Acquisition: The VCD and infrared absorption spectra are recorded using a dedicated VCD spectrometer.
-
Computational Modeling: The experimental VCD spectrum is compared to the theoretically calculated spectrum for a known configuration (e.g., (1S,2S)). A good correlation between the experimental and calculated spectra confirms the absolute configuration.
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and influences neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Workflow for Absolute Configuration Determination
The definitive determination of the absolute configuration of GT-2331 involved a multi-step process integrating synthesis, separation, and advanced analytical techniques.
Caption: Experimental Workflow for GT-2331.
Enantiomer-Potency Relationship
The relationship between the stereochemistry of the GT-2331 enantiomers and their pharmacological activity is a clear example of stereospecificity in drug-receptor interactions.
Caption: Potency of GT-2331 Enantiomers.
Conclusion
References
- 1. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Cipralisant Enantiomers for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor ligand with complex pharmacology, exhibiting antagonist, partial agonist, or full agonist properties depending on the in vitro or in vivo model system. As a lipophilic molecule, proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of Cipralisant enantiomers and guidelines for their use in common cell-based and biochemical assays.
Physicochemical Properties and Solubility
Cipralisant is a small molecule with a molecular weight of 216.32 g/mol . Its lipophilic nature dictates its solubility profile, which is a key consideration for in vitro experimental design.
Data Presentation: Cipralisant Solubility
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Up to 200 mg/mL (924.56 mM)[1] | Anhydrous, high-purity DMSO is recommended. Ultrasonic agitation may be required for complete dissolution at high concentrations.[1] DMSO is hygroscopic; use a fresh, unopened bottle for best results. |
| Ethanol | Sparingly Soluble | Data not available | As a lipophilic compound, some solubility is expected, but it is likely to be significantly lower than in DMSO. |
| Methanol | Sparingly Soluble | Data not available | Similar to ethanol, some solubility is expected but likely limited. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Data not available | Cipralisant is expected to have very low solubility in aqueous buffers. Direct dissolution in PBS is not recommended. |
| Cell Culture Media | Poorly Soluble | Data not available | Direct dissolution in cell culture media is not feasible. Dilution from a DMSO stock is required. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Cipralisant Stock Solution in DMSO
This protocol describes the preparation of a 100 mM master stock solution of Cipralisant in DMSO.
Materials:
-
Cipralisant enantiomer (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Cipralisant powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.63 mg of Cipralisant (Molecular Weight = 216.32 g/mol ).
-
Solvent Addition: Transfer the weighed Cipralisant to a sterile amber microcentrifuge tube. Add the calculated volume of high-purity DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 100 mM stock solution at -20°C or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for cell-based or biochemical assays. It is crucial to maintain a low final concentration of DMSO in the assay to prevent cellular toxicity (typically ≤ 0.5%).
Materials:
-
100 mM Cipralisant stock solution in DMSO
-
Sterile, high-purity DMSO
-
Sterile assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Intermediate Dilutions in DMSO: Prepare intermediate dilutions of the 100 mM stock solution in 100% DMSO. For example, to create a 10 mM intermediate stock, mix 10 µL of the 100 mM stock with 90 µL of DMSO.
-
Final Dilution into Aqueous Buffer/Medium:
-
Method A (Direct Dilution): For the final dilution into your aqueous assay buffer or cell culture medium, it is recommended to add the DMSO stock to the aqueous solution dropwise while vortexing or mixing to minimize precipitation.
-
Method B (Stepwise Dilution): To further reduce the risk of precipitation, perform a stepwise dilution. For instance, to achieve a final concentration of 10 µM in 1 mL of medium with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock in DMSO to 999 µL of the assay medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.
-
Final Concentration Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or optimizing the dilution method.
Mandatory Visualizations
Experimental Workflow for Dissolving Cipralisant
Caption: Workflow for preparing Cipralisant solutions.
Cipralisant Signaling Pathway at the Histamine H3 Receptor
Caption: Cipralisant's effect on the H3 receptor pathway.
Application in Key In Vitro Assays
The prepared Cipralisant solutions can be used in a variety of in vitro assays to characterize its interaction with the histamine H3 receptor.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of Cipralisant for the H3 receptor.
Brief Protocol:
-
Prepare cell membranes from a cell line stably expressing the human or rat H3 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-Methylhistamine).
-
Add increasing concentrations of the Cipralisant working solution.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters to determine the displacement of the radioligand by Cipralisant and calculate the Ki value.
cAMP Accumulation Assays
These functional assays measure the effect of Cipralisant on the Gαi/o-mediated inhibition of adenylyl cyclase.
Brief Protocol:
-
Plate cells expressing the H3 receptor in a suitable multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add increasing concentrations of the Cipralisant working solution.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity of Cipralisant.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the effective dissolution and use of Cipralisant enantiomers in in vitro assays. Adherence to these guidelines, particularly regarding the use of high-purity DMSO and the maintenance of low final solvent concentrations, is essential for generating reliable and reproducible data in the study of this potent histamine H3 receptor ligand.
References
Application Notes and Protocols for the Use of Cipralisant Enantiomer in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental use of the active enantiomer of Cipralisant, (1S,2S)-Cipralisant, in rodent models. Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist with demonstrated pro-cognitive effects. It is crucial to note that the (1S,2S)-enantiomer is the biologically active form of this compound.[1][2][3][4]
Introduction to Cipralisant and its Mechanism of Action
Cipralisant is a high-affinity ligand for the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[5] The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. As an inverse agonist, (1S,2S)-Cipralisant stabilizes the inactive state of the H3 receptor, thereby reducing its basal signaling activity and leading to an increase in the release of neurotransmitters such as histamine and acetylcholine, which are implicated in arousal, attention, and cognitive processes.
Recommended Dosage in Rodent Models
While it is established that the (1S,2S)-enantiomer is the active form of Cipralisant, specific dose-response studies for this isolated enantiomer in rodent models are not extensively available in the public domain. However, robust data from studies using the racemic mixture (GT-2331) can guide initial dose selection.
It is strongly recommended that researchers conduct dose-response studies for the specific animal model and behavioral paradigm being investigated when using the pure (1S,2S)-enantiomer.
The following table summarizes the effective doses of racemic Cipralisant (GT-2331) reported in rat models. This information can serve as a starting point for determining the optimal dose of the (1S,2S)-enantiomer. Given that the (1S,2S)-enantiomer is the sole active component, it is plausible that a lower dose of the pure enantiomer may be required to achieve the same efficacy as the racemate.
| Animal Model | Administration Route | Dosage Range (Racemate) | Effective Dose (Racemate) | Observed Effect |
| Spontaneously Hypertensive Rat (SHR) Pups | Subcutaneous (s.c.) | 0.3 - 30 mg/kg | 1 mg/kg | Enhanced performance in a repeated acquisition avoidance task (pro-cognitive)[6] |
| Male Sprague-Dawley Rats | Oral (p.o.) | 10 and 30 mg/kg | 10 mg/kg | Blockade of R-α-methylhistamine-induced drinking, promotion of wakefulness[5] |
Note on Enantiomer Dosing: When planning experiments with the (1S,2S)-enantiomer, a starting dose of approximately half of the effective racemic dose (e.g., 0.5 mg/kg s.c.) could be a reasonable starting point for dose-finding studies. However, the pharmacokinetic and pharmacodynamic properties of the individual enantiomers may differ, and therefore, empirical determination of the optimal dose is essential.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in their studies with (1S,2S)-Cipralisant.
In Vitro Functional Assays
1. Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of (1S,2S)-Cipralisant to the H3 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
(1S,2S)-Cipralisant and other competing ligands.
-
GF/C filter plates.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of (1S,2S)-Cipralisant.
-
In a 96-well plate, add the cell membranes (15 µ g/well ), [³H]NAMH (e.g., 2 nM final concentration), and varying concentrations of (1S,2S)-Cipralisant or vehicle.[7]
-
For non-specific binding determination, add a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit (B1669187) or 100 µM histamine).[8]
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[7]
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (1S,2S)-Cipralisant.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This assay measures the inverse agonist activity of (1S,2S)-Cipralisant by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor).[9]
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
(1S,2S)-Cipralisant.
-
cAMP detection kit (e.g., HTRF, LANCE, ELISA).
-
-
Protocol:
-
Seed the H3R-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of (1S,2S)-Cipralisant in assay buffer.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the diluted (1S,2S)-Cipralisant to the wells and incubate for 15-30 minutes at 37°C.[9]
-
To amplify the signal, a sub-maximal concentration of forskolin can be added and incubated for a further 15-30 minutes.[9]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[9]
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of (1S,2S)-Cipralisant.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal effect (Emax) of the inverse agonist activity.
-
In Vivo Behavioral Assays
1. Novel Object Recognition (NOR) Task in Rats
This task assesses recognition memory, a domain of cognition known to be modulated by histaminergic neurotransmission.
-
Apparatus: A square or circular open-field arena. A variety of objects that are different in shape, color, and texture, but similar in size and unable to be displaced by the rat.
-
Procedure:
-
Habituation: For 2-3 consecutive days, allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization/Training Trial (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Trial (T2): Place one of the familiar objects and one novel object in the same locations as in T1. Allow the rat to explore for a set period (e.g., 3-5 minutes).
-
Drug Administration: Administer (1S,2S)-Cipralisant at the desired dose and route (e.g., s.c. or p.o.) at a predetermined time before the training trial (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Manually or with video-tracking software, record the time spent exploring each object (sniffing or touching with the nose at a distance of ≤ 2 cm).
-
Calculate the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
2. Spontaneously Hypertensive Rat (SHR) Pup Repeated Acquisition Avoidance Task
This model is used to evaluate the pro-cognitive and attention-enhancing potential of compounds.[6]
-
Animals: Male SHR, Wistar (WI), and Wistar Kyoto (WKY) rat pups (20-24 days old).[6]
-
Apparatus: A two-compartment box with one brightly lit and one darkened compartment. The floor of the darkened compartment is equipped to deliver a mild footshock.
-
Procedure:
-
Train the pups to avoid a mild footshock (e.g., 0.1 mA for 1 second) delivered upon entering the darkened compartment.[6]
-
After the first trial, remove the pup and return it to its home cage for a 1-minute inter-trial interval.
-
Repeat the training process for a total of five trials.[6]
-
Drug Administration: Administer (1S,2S)-Cipralisant (or the racemate) subcutaneously at the desired dose (e.g., 1 mg/kg) prior to the first trial.
-
-
Data Analysis:
-
Record the latency to enter the dark compartment and the number of successful avoidances over the five trials.
-
Compare the performance of the drug-treated group to a vehicle-treated control group.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H3 Receptor.
Experimental Workflow for Novel Object Recognition Task
Caption: Workflow for the Novel Object Recognition task.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cipralisant - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Preclinical Administration of Cipralisant Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical administration routes for Cipralisant (also known as GT-2331), a potent and selective histamine (B1213489) H3 receptor antagonist. The following protocols are based on available preclinical data and general laboratory practices for rodent studies.
Summary of Preclinical Administration Data
| Administration Route | Species | Dose | Vehicle | Volume | Frequency | Pharmacokinetic Parameters (Cmax, Tmax, Half-life, Brain-to-Plasma Ratio) | Reference Study |
| Oral (p.o.) | Rat | 10 mg/kg | Not Specified | Not Specified | Single dose | Data not available in searched literature. Stated to have good CNS penetration. | Cipralisant (GT-2331) MedChemExpress Technical Data Sheet |
| Subcutaneous (s.c.) | Rat (SHR pups) | 1 mg/kg | Not Specified | Not Specified | Single dose | Data not available in searched literature. | Cipralisant (GT-2331) MedChemExpress Technical Data Sheet |
Histamine H3 Receptor Signaling Pathway
Cipralisant exerts its effects by acting as an antagonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR). As an antagonist, Cipralisant blocks the constitutive activity of the H3 receptor and the binding of the endogenous agonist, histamine. This action modulates the release of histamine and other neurotransmitters in the central nervous system. The signaling pathway is depicted below.
Experimental Protocols
The following are generalized protocols for the administration of Cipralisant enantiomers in preclinical rodent models based on the available data and standard laboratory practices. Note: The optimal vehicle, volume, and frequency of administration for specific experimental paradigms should be determined empirically.
Oral Administration (Gavage)
Objective: To administer a precise dose of Cipralisant enantiomer directly into the stomach of a rat.
Materials:
-
Cipralisant enantiomer
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% methylcellulose)
-
Gavage needles (16-18 gauge for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Accurately weigh the rat to determine the correct dosage calculation.
-
Prepare the dosing solution by dissolving or suspending the Cipralisant enantiomer in the chosen vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, the total dose is 2.5 mg). The final volume should be kept as low as possible, typically between 1-5 mL/kg.
-
Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat to immobilize its head and body. The animal should be held in an upright position.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-administration for any signs of distress, such as labored breathing or lethargy.
-
Experimental Workflow for Oral Administration:
Application Notes and Protocols for the Use of Cipralisant Enantiomers in Attention-Deficit Hyperactivity Disorder (ADHD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning and development. Current pharmacological treatments primarily modulate dopaminergic and noradrenergic systems. Histamine (B1213489) H3 receptor antagonists represent a promising alternative therapeutic strategy. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including dopamine (B1211576) and norepinephrine, which are implicated in the pathophysiology of ADHD.
Cipralisant (GT-2331) is a potent and selective histamine H3 receptor antagonist that has demonstrated pro-cognitive and attention-enhancing effects in preclinical models of ADHD. Cipralisant is a chiral molecule, and evidence suggests that its biological activity resides primarily in the dextrorotatory (+)-(1S,2S)-enantiomer. These application notes provide a comprehensive overview of the use of Cipralisant enantiomers in ADHD research, including their mechanism of action, preclinical efficacy, and detailed experimental protocols.
Data Presentation
Table 1: In Vitro Pharmacological Profile of Cipralisant
| Compound | Target | Assay Type | Species | Ki (nM) | pKi | Reference |
| Cipralisant (racemate) | Histamine H3 Receptor | Radioligand Binding | Rat | 0.47 | 9.9 | [1][2] |
| (1S,2S)-Cipralisant | Histamine H3 Receptor | Radioligand Binding | Rat/Human | Data not available | Data not available | |
| (1R,2R)-Cipralisant | Histamine H3 Receptor | Radioligand Binding | Rat/Human | Data not available | Data not available |
Table 2: Preclinical Efficacy of Cipralisant in an Animal Model of ADHD (Repeated Acquisition Inhibitory Avoidance in SHR Pups)
| Compound | Dose (mg/kg, s.c.) | Endpoint | Animal Model | Effect | Reference |
| Cipralisant (racemate) | 1 | Improved performance (learning and memory) | Spontaneously Hypertensive Rat (SHR) pups | Significantly enhanced performance in a dose-related manner | [3] |
| (1S,2S)-Cipralisant | Data not available | Improved performance (learning and memory) | Spontaneously Hypertensive Rat (SHR) pups | Expected to be the primary contributor to the racemate's efficacy | |
| (1R,2R)-Cipralisant | Data not available | Improved performance (learning and memory) | Spontaneously Hypertensive Rat (SHR) pups | Expected to have significantly lower or no efficacy |
Table 3: Pharmacokinetic Parameters of Cipralisant Enantiomers
| Compound | Animal Model | Route of Administration | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| (1S,2S)-Cipralisant | Rat | Oral / IV | Data not available | Data not available | Data not available | Data not available | |
| (1R,2R)-Cipralisant | Rat | Oral / IV | Data not available | Data not available | Data not available | Data not available |
Note: Pharmacokinetic data for the individual enantiomers of Cipralisant are not currently available in published literature. Researchers are encouraged to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profiles of each enantiomer.
Mechanism of Action and Signaling Pathways
Cipralisant exerts its therapeutic effects in ADHD through the antagonism of presynaptic histamine H3 receptors. In the prefrontal cortex (PFC), a key brain region for executive function and attention, H3 receptors are located on histaminergic, dopaminergic, and noradrenergic nerve terminals.
Signaling Pathway of Cipralisant in the Prefrontal Cortex
Caption: Cipralisant's antagonism of H3 receptors enhances neurotransmitter release.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating Cipralisant enantiomers in ADHD research.
Experimental Protocols
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-N-α-methylhistamine.
-
Non-specific binding control: Thioperamide (10 µM).
-
Cipralisant enantiomers (1S,2S and 1R,2R) at various concentrations.
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H3R cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand ([3H]-N-α-methylhistamine at a concentration near its Kd), and either vehicle, non-specific binding control (thioperamide), or a Cipralisant enantiomer at varying concentrations.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the competition binding data to determine the IC50 value for each enantiomer.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forskolin-Induced cAMP Accumulation Assay (Adenylyl Cyclase Inhibition)
Objective: To determine the functional activity of Cipralisant enantiomers as inverse agonists at the histamine H3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
Cell culture medium and reagents.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
Cipralisant enantiomers (1S,2S and 1R,2R) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-H3R or HEK293-H3R cells.
-
Seed the cells into 96-well plates and grow to near confluency.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the Cipralisant enantiomers or vehicle for 15 minutes at 37°C.
-
Add forskolin (typically 1-10 µM) to all wells to stimulate adenylyl cyclase and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by each Cipralisant enantiomer.
-
Calculate the IC50 value for each enantiomer.
-
Protocol 3: Five-Trial Repeated Acquisition Inhibitory Avoidance in Spontaneously Hypertensive Rat (SHR) Pups
Objective: To evaluate the in vivo efficacy of Cipralisant enantiomers on learning and memory in an animal model of ADHD.[3][4]
Materials:
-
Male Spontaneously Hypertensive Rat (SHR) pups (20-24 days old).
-
Inhibitory avoidance apparatus: A two-compartment box with one brightly lit and one dark compartment, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.
-
Shock generator.
-
Cipralisant enantiomers (1S,2S and 1R,2R) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Positive control (e.g., methylphenidate).
Procedure:
-
Habituation:
-
Handle the SHR pups for several days prior to the experiment to acclimate them to the researcher.
-
-
Drug Administration:
-
Administer the Cipralisant enantiomer, vehicle, or positive control subcutaneously (s.c.) 30 minutes before the first trial.
-
-
Training (Five Trials):
-
Trial 1: Place the pup in the lit compartment, facing away from the door. After a 5-second delay, open the guillotine door. When the pup enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.2 mA for 2 seconds). Record the latency to enter the dark compartment. Remove the pup and return it to its home cage.
-
Inter-trial Interval: The interval between trials should be kept consistent (e.g., 1 minute).
-
Trials 2-5: Repeat the procedure from Trial 1 for a total of five trials. Do not deliver a shock on subsequent trials if the pup avoids entering the dark compartment for a predetermined cutoff time (e.g., 60 seconds).
-
-
Data Analysis:
-
Measure the latency to enter the dark compartment for each trial.
-
Compare the learning curves (latency across the five trials) between the different treatment groups using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).
-
An increase in the latency to enter the dark compartment across trials indicates successful learning of the avoidance response. Compare the overall performance and the rate of acquisition between the enantiomer-treated groups and the control groups.
-
Conclusion
The available preclinical evidence suggests that Cipralisant, likely through the action of its (1S,2S)-enantiomer, is a promising candidate for the treatment of ADHD. The protocols outlined in these application notes provide a framework for the systematic evaluation of Cipralisant's enantiomers in ADHD research. Further studies are warranted to fully characterize the pharmacological and pharmacokinetic profiles of the individual enantiomers and to establish a clear dose-response relationship for their efficacy in validated animal models of ADHD. This will be crucial for the potential clinical development of the more potent enantiomer as a novel therapeutic for ADHD.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Glycyrrhizic Acid on the Pharmacokinetics of Pristimerin in Rats and its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]
- 4. Model of attention deficit hyperactivity disorder: five-trial, repeated acquisition inhibitory avoidance in spontaneously hypertensive rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (1S,2S)-Cipralisant in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies offer limited symptomatic relief. The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system, has emerged as a promising therapeutic target for cognitive disorders. Antagonism of the H3R enhances the release of several neurotransmitters, including acetylcholine (B1216132) and histamine, which are crucial for cognitive processes.[1][2]
Cipralisant (GT-2331) is a potent and selective histamine H3 receptor ligand. Preclinical research has identified the (1S,2S)-enantiomer as the biologically active form. While specific public data on the application of (1S,2S)-Cipralisant in Alzheimer's disease models are limited, extensive research on other potent H3 receptor antagonists, such as ABT-239, GSK189254, and SAR110894, provides a strong basis for its potential therapeutic utility. These analogous compounds have demonstrated both symptomatic improvement (cognitive enhancement) and potential disease-modifying effects (reduction of tau pathology) in various preclinical AD models.[3][4][5][6]
This document provides detailed application notes and protocols for the preclinical evaluation of (1S,2S)-Cipralisant in Alzheimer's disease models, based on the findings from studies with these analogous H3 receptor antagonists.
Mechanism of Action: H3 Receptor Antagonism in Alzheimer's Disease
Histamine H3 receptor antagonists are thought to exert their beneficial effects in Alzheimer's disease through a dual mechanism:
-
Symptomatic Relief through Cognitive Enhancement: By blocking the presynaptic H3 autoreceptors, these antagonists increase the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine (B1211576) in brain regions critical for cognition, such as the cortex and hippocampus.[6][7] This enhanced neurotransmission can lead to improved performance in learning and memory tasks.[1][6]
-
Potential Disease-Modifying Effects: H3 receptor antagonism has been shown to activate intracellular signaling pathways, such as the Akt/GSK3β pathway, which are involved in neuronal survival and the regulation of tau phosphorylation.[4][7] Specifically, antagonism can lead to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), a primary kinase responsible for the hyperphosphorylation of tau protein.[3][5] This suggests a potential to slow the progression of tau pathology.
Data from Preclinical Studies with Analogous H3 Receptor Antagonists
The following tables summarize quantitative data from preclinical studies of potent and selective H3 receptor antagonists in animal models of cognitive impairment and Alzheimer's disease. This data can serve as a benchmark for designing and evaluating studies with (1S,2S)-Cipralisant.
Table 1: Effects of H3 Receptor Antagonists on Tau Pathology in AD Mouse Models
| Compound | Animal Model | Treatment Duration | Dose & Route | Key Findings | Reference |
| SAR110894 | THY-Tau22 (tau transgenic) | 6 months | 10 mg/kg/day (oral) | - Decreased tau hyperphosphorylation (pSer396-pSer404) in the hippocampus.- Reduced number of AT8-positive (pSer199/202-Thr205) cells in the cortex.- Decreased formation of neurofibrillary tangles in the cortex, hippocampus, and amygdala. | [4][8][9] |
| ABT-239 | TAPP (tau x APP transgenic) | 2 weeks | 0.7 mg/kg/day (s.c. infusion) | - Reversed tau hyperphosphorylation in the spinal cord and hippocampus. | [3][5] |
Table 2: Effects of H3 Receptor Antagonists on Cognitive Performance in Rodent Models
| Compound | Animal Model | Cognitive Task | Dose & Route | Key Findings | Reference |
| GSK189254 | Rat | Passive Avoidance | 1 and 3 mg/kg (p.o.) | - Significantly improved performance. | [6][10] |
| GSK189254 | Rat | Water Maze | 1 and 3 mg/kg (p.o.) | - Significantly improved performance. | [6][10] |
| GSK189254 | Rat | Object Recognition | 0.3 and 1 mg/kg (p.o.) | - Significantly improved performance. | [6][10] |
| ABT-239 | Mouse (Nicotine-induced memory enhancement) | Elevated Plus-Maze | 1 and 3 mg/kg (i.p.) | - Augmented nicotine-induced improvement in memory acquisition and consolidation. | [11] |
| SAR110894 | THY-Tau22 (tau transgenic) | Episodic Memory Tasks | 10 mg/kg/day (oral) | - Prevented episodic memory deficits. | [4][9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of (1S,2S)-Cipralisant in Alzheimer's disease mouse models, adapted from studies with analogous H3 receptor antagonists.
Protocol 1: Evaluation of Cognitive Enhancement in a Transgenic AD Mouse Model
Objective: To assess the ability of (1S,2S)-Cipralisant to improve cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).
Materials:
-
(1S,2S)-Cipralisant
-
Vehicle (e.g., sterile saline, 1% methylcellulose (B11928114) in sterile water)
-
Transgenic AD mice (e.g., 5XFAD) and wild-type littermates
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. Handle mice daily for 3-5 days prior to behavioral testing to reduce stress.
-
Drug Preparation: Prepare a stock solution of (1S,2S)-Cipralisant in a suitable vehicle. On each testing day, prepare fresh dilutions to the desired final concentrations.
-
Dosing:
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Dosage: Based on data from analogous compounds, a starting dose range of 0.3 - 10 mg/kg is recommended. A dose-response study should be conducted to determine the optimal effective dose.[6][10]
-
Timing: Administer the compound 30-60 minutes before the start of the behavioral task.
-
-
Behavioral Testing (Example: Morris Water Maze):
-
Acquisition Phase (4-5 days):
-
Place a hidden platform in one quadrant of the water maze pool.
-
Conduct 4 trials per day for each mouse. In each trial, release the mouse from a different starting position.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
-
-
Data Analysis: Analyze escape latencies, path lengths, time in the target quadrant, and platform crossings using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Assessment of Effects on Tau Pathology in a Tauopathy Mouse Model
Objective: To determine if chronic treatment with (1S,2S)-Cipralisant can reduce tau hyperphosphorylation and aggregation in a tauopathy mouse model (e.g., THY-Tau22).
Materials:
-
(1S,2S)-Cipralisant
-
Vehicle
-
Tau transgenic mice (e.g., THY-Tau22) and wild-type littermates
-
Tissue processing reagents (formalin, sucrose (B13894) solutions)
-
Immunohistochemistry reagents (primary antibodies against phosphorylated tau epitopes like AT8, PHF-1; secondary antibodies; DAB substrate)
-
Microscope and imaging system
Procedure:
-
Chronic Treatment:
-
Begin treatment at an age when tau pathology is known to develop in the chosen mouse model.
-
Administer (1S,2S)-Cipralisant or vehicle daily for an extended period (e.g., 3-6 months) via oral gavage or formulated in the diet. A dose of 10 mg/kg/day can be used as a starting point based on analogous compound studies.[4][9]
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix overnight.
-
Cryoprotect the brains in a sucrose gradient.
-
Section the brains using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections using antibodies specific for hyperphosphorylated tau (e.g., AT8, PHF-1).
-
Use appropriate secondary antibodies and a detection system (e.g., DAB).
-
-
Quantification and Analysis:
-
Capture images of relevant brain regions (e.g., hippocampus, cortex).
-
Quantify the number of tau-positive cells or the area of tau pathology using image analysis software.
-
Perform statistical analysis to compare the treated and vehicle groups.
-
Visualizations
Conclusion
While direct preclinical data for (1S,2S)-Cipralisant in Alzheimer's disease models is not extensively available in the public domain, the substantial body of evidence for other potent and selective H3 receptor antagonists strongly supports its investigation as a potential therapeutic agent for AD. The provided application notes and protocols, based on analogous compounds, offer a robust framework for designing and executing preclinical studies to evaluate the cognitive-enhancing and potential disease-modifying effects of (1S,2S)-Cipralisant. Such studies are warranted to elucidate the full therapeutic potential of this compound for the treatment of Alzheimer's disease.
References
- 1. Therapeutic potential of histamine H3 receptor antagonists in dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Alzheimer’s Disease: Focus on H3 Receptor Modulators and Their Implications [mdpi.com]
- 3. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 4. SAR110894, a potent histamine H3-receptor antagonist, displays disease-modifying activity in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. SAR110894, a potent histamine H3-receptor antagonist, displays disease-modifying activity in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the histamine H₃ receptor antagonist ABT-239 on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Cipralisant Enantiomers in Narcolepsy and Sleep-Wake Cycle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles. The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining wakefulness. Histamine (B1213489) H3 receptors (H3R) are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine. Consequently, H3R antagonists/inverse agonists are a promising therapeutic target for narcolepsy and other hypersomnolence disorders by increasing histaminergic tone in the brain.
Cipralisant and its parent compound, ciproxifan, are potent and selective H3R antagonists/inverse agonists. As chiral molecules, they exist as two enantiomers, (R)- and (S)-Cipralisant. It is well-established that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the individual evaluation of each enantiomer is critical for the development of a safe and effective therapeutic agent. These application notes provide a comprehensive overview of the use of Cipralisant enantiomers in the study of narcolepsy and sleep-wake cycles, including their pharmacological properties, relevant experimental protocols, and the underlying signaling pathways.
Data Presentation: Pharmacological Profile of Cipralisant
| Compound | Target | Assay | Species | Value | Reference |
| Ciproxifan | Histamine H3 Receptor | Ki | Rat | 0.5 nM | [1] |
| Ciproxifan | Histamine H3 Receptor | Ki | Rat | 0.7 nM | [2] |
| Ciproxifan | Histamine H3 Receptor | IC50 | Not Specified | 9.2 nM | [3][4] |
Note: The lack of publicly available data on the individual enantiomers of Cipralisant highlights a significant area for future research. Stereoselective synthesis and pharmacological testing are essential to elucidate the contribution of each enantiomer to the overall activity and to optimize the therapeutic potential of this compound.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an inverse agonist, Cipralisant not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor. This leads to an increase in histamine synthesis and release from histaminergic neurons. The diagram below illustrates the key signaling events following H3 receptor modulation.
Experimental Workflow for Preclinical Evaluation in a Narcolepsy Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Cipralisant enantiomers in a preclinical model of narcolepsy, such as orexin (B13118510)/hypocretin knockout mice.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Brain Histamine Measurement
Objective: To measure extracellular histamine levels in the brain of a narcoleptic mouse model following the administration of a Cipralisant enantiomer.
Materials:
-
Narcolepsy mouse model (e.g., orexin/hypocretin knockout mice) and wild-type controls.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 1-2 mm membrane length).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Cipralisant enantiomer solution and vehicle control.
-
HPLC system with electrochemical detection for histamine analysis.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Probe Implantation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hypothalamus). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of histamine levels.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer the Cipralisant enantiomer or vehicle control (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for histamine concentration using a highly sensitive HPLC-electrochemical detection method.
-
-
Data Analysis:
-
Express histamine concentrations as a percentage of the baseline levels for each animal.
-
Compare the effects of the Cipralisant enantiomer to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Protocol 2: EEG/EMG Recording for Sleep-Wake and Cataplexy Analysis
Objective: To assess the effects of a Cipralisant enantiomer on sleep-wake architecture and cataplexy-like episodes in a narcoleptic mouse model.
Materials:
-
Narcolepsy mouse model and wild-type controls.
-
EEG/EMG recording system (amplifiers, filters, data acquisition software).
-
Pre-fabricated headmounts with EEG and EMG electrodes.
-
Surgical instruments for electrode implantation.
-
Dental cement.
-
Cipralisant enantiomer solution and vehicle control.
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the cortex (e.g., frontal and parietal lobes) and EMG wire electrodes into the nuchal muscles.
-
Secure the headmount to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the mouse to the recording chamber and tether for 2-3 days.
-
Perform a 24-hour baseline EEG/EMG recording to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer the Cipralisant enantiomer or vehicle control at a specific time of day (e.g., the beginning of the light phase).
-
Immediately begin a 24-hour EEG/EMG recording.
-
-
Data Analysis:
-
Manually or automatically score the EEG/EMG recordings into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, typically in 10-second epochs.
-
Identify and quantify cataplexy-like episodes, characterized by a sudden loss of muscle tone during wakefulness with the preservation of REM-like EEG activity.
-
Analyze key sleep parameters, including:
-
Total time spent in each vigilance state.
-
Sleep latency (time to the first episode of NREM sleep).
-
REM sleep latency.
-
Number and duration of sleep/wake bouts.
-
Number and duration of cataplexy-like episodes.
-
-
Compare the effects of the Cipralisant enantiomer to the vehicle control using appropriate statistical tests.
-
Conclusion
The study of Cipralisant enantiomers holds significant promise for advancing our understanding and treatment of narcolepsy and other sleep-wake disorders. As potent histamine H3 receptor inverse agonists, these compounds can enhance wakefulness by increasing central histaminergic neurotransmission. The provided application notes and protocols offer a framework for researchers to investigate the pharmacological and physiological effects of the individual (R)- and (S)-enantiomers of Cipralisant. A thorough characterization of each enantiomer is paramount for the development of a safe, effective, and stereochemically pure therapeutic agent for patients suffering from debilitating sleep disorders.
References
Application Notes and Protocols for the Investigation of Cipralisant Enantiomers in Schizophrenia Research
Introduction
Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine (B1213489) H3 receptor.[1][2] Initially identified as an antagonist, further research has revealed that Cipralisant exhibits functional selectivity, acting as an agonist in some signaling pathways, such as adenylyl cyclase inhibition.[1][2] The biological activity of Cipralisant resides in the (1S,2S)-enantiomer.[2]
While clinical development of Cipralisant has not been actively pursued for schizophrenia, its unique pharmacological profile presents a compelling rationale for its investigation in this complex neuropsychiatric disorder. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of several key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine (B1211576), glutamate (B1630785), acetylcholine (B1216132), and norepinephrine (B1679862). By targeting this receptor, the (1S,2S)-enantiomer of Cipralisant may offer a novel therapeutic strategy for addressing the positive, negative, and cognitive symptoms of schizophrenia.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of the (1S,2S)-enantiomer of Cipralisant in the context of schizophrenia research.
Rationale for Use in Schizophrenia Research
The therapeutic potential of targeting the histamine H3 receptor in schizophrenia stems from its ability to modulate multiple neurotransmitter systems that are dysregulated in the disease:
-
Dopaminergic Modulation: The dopamine hypothesis of schizophrenia remains a cornerstone of its pathophysiology.[3][4] H3 receptor antagonists/inverse agonists have been shown to increase dopamine release in brain regions such as the prefrontal cortex and striatum. This suggests that the (1S,2S)-enantiomer of Cipralisant could potentially ameliorate negative and cognitive symptoms by enhancing cortical dopamine levels, while its effects on striatal dopamine could be relevant for positive symptoms.
-
Glutamatergic Modulation: Glutamatergic dysfunction, particularly hypoactivity of the NMDA receptor, is strongly implicated in schizophrenia.[5] H3 receptor antagonists can enhance glutamate release, which may help to normalize glutamatergic neurotransmission and improve cognitive deficits.
-
Cholinergic and Noradrenergic Modulation: Cognitive impairment is a core feature of schizophrenia. By increasing the release of acetylcholine and norepinephrine in the cortex and hippocampus, H3 receptor blockade can enhance cognitive functions such as attention, learning, and memory.
Quantitative Data Summary
The following table summarizes the available in vitro pharmacological data for Cipralisant. It is recommended that these parameters be re-evaluated for the specific enantiomer and human recombinant receptors in dedicated experiments.
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (pKi) | Histamine H3 Receptor | 9.9 | [1] |
| Binding Affinity (Ki) | Rat Histamine H3 Receptor | 0.47 nM | [1] |
| Functional Activity (EC50) | [35S]GTPγS binding in HEK cells expressing rat H3 receptor | 5.6 nM | [1] |
| Functional Profile | Adenylyl cyclase inhibition | Full Agonist | [1] |
| In Vivo Profile | Histamine H3 Receptor | Full Antagonist | [1] |
Experimental Protocols
In Vitro Characterization of (1S,2S)-Cipralisant
Objective: To determine the binding affinity and functional activity of (1S,2S)-Cipralisant at human recombinant histamine H3 receptors and to assess its selectivity against other key receptors implicated in schizophrenia.
A. Radioligand Binding Assays
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and a range of concentrations of (1S,2S)-Cipralisant.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data.
B. [35S]GTPγS Binding Assay (Functional Activity)
-
Membrane Preparation: Prepare membranes from cells expressing the human H3 receptor as described above.
-
Assay Buffer: Use a buffer containing GDP (e.g., 10 µM) to allow for agonist-stimulated [35S]GTPγS binding.
-
Assay Setup: Incubate the membranes with varying concentrations of (1S,2S)-Cipralisant in the presence of [35S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction and measure bound [35S]GTPγS as described for the binding assay.
-
Data Analysis: Determine the EC50 and Emax values from the concentration-response curve.
C. Selectivity Profiling
-
Perform radioligand binding assays for a panel of receptors relevant to schizophrenia, including but not limited to:
-
Dopamine D2
-
Serotonin 5-HT2A, 5-HT1A
-
Adrenergic α1, α2
-
Muscarinic M1
-
-
Determine the Ki values for (1S,2S)-Cipralisant at each of these receptors to assess its selectivity for the histamine H3 receptor.
In Vivo Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the pharmacokinetic profile of (1S,2S)-Cipralisant in a rodent model (e.g., Sprague-Dawley rats).
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of (1S,2S)-Cipralisant via relevant routes (e.g., intravenous, oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of (1S,2S)-Cipralisant in plasma samples.
-
PK Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-IV routes) |
Preclinical Efficacy Models for Schizophrenia-like Symptoms
A. Model for Positive Symptoms: MK-801-Induced Hyperlocomotion
Objective: To assess the effect of (1S,2S)-Cipralisant on hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.[6]
-
Animal Model: Use adult male C57BL/6 mice.
-
Habituation: Place mice in open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer (1S,2S)-Cipralisant or vehicle at various doses via an appropriate route (e.g., intraperitoneal).
-
MK-801 Challenge: After a suitable pretreatment time, administer MK-801 (e.g., 0.2 mg/kg, i.p.) to induce hyperlocomotion.[6]
-
Locomotor Activity Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the (1S,2S)-Cipralisant-treated groups to the vehicle-treated group.
B. Model for Negative Symptoms: Social Interaction Test
Objective: To evaluate the potential of (1S,2S)-Cipralisant to reverse social withdrawal, a core negative symptom of schizophrenia.
-
Animal Model: Use adult male rats. Consider a developmental model of schizophrenia, such as the MAM model, for more robust negative-like symptoms.
-
Drug Administration: Acutely or chronically administer (1S,2S)-Cipralisant or vehicle.
-
Test Arena: Use a dimly lit open-field arena.
-
Procedure: Place two unfamiliar, weight-matched rats from different treatment groups into the arena and record their social interactions (e.g., sniffing, grooming, following) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Score the duration and frequency of social behaviors. Compare the social interaction time between the different treatment groups.
C. Model for Cognitive Deficits: Novel Object Recognition (NOR) Test
Objective: To assess the ability of (1S,2S)-Cipralisant to improve recognition memory, a cognitive domain impaired in schizophrenia.
-
Animal Model: Use adult male rats or mice. Cognitive deficits can be induced by sub-chronic treatment with PCP or MK-801.
-
Drug Administration: Administer (1S,2S)-Cipralisant or vehicle prior to the training session.
-
Habituation: Habituate the animals to the test arena in the absence of objects.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1-24 hours).
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the novel and familiar objects. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
Caption: Proposed mechanism of action of (1S,2S)-Cipralisant in schizophrenia.
Caption: Preclinical workflow for evaluating (1S,2S)-Cipralisant for schizophrenia.
Conclusion
The (1S,2S)-enantiomer of Cipralisant represents a valuable pharmacological tool to explore the role of the histamine H3 receptor in the pathophysiology of schizophrenia. Its unique mechanism of action, involving the modulation of multiple neurotransmitter systems, offers the potential for a novel therapeutic approach. The protocols outlined in these application notes provide a framework for a comprehensive preclinical evaluation of its efficacy in models of positive, negative, and cognitive symptoms of schizophrenia. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cipralisant - Wikipedia [en.wikipedia.org]
- 3. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Application Notes and Protocols: Cipralisant Enantiomers as Tool Compounds for Histamine H3 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the enantiomers of Cipralisant (also known as GT-2331) as tool compounds for in vitro and in vivo studies of the histamine (B1213489) H3 receptor (H3R). The significant stereoselectivity of Cipralisant enantiomers makes them excellent probes for investigating H3R pharmacology and function.
Introduction to Cipralisant and the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] The H3R is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Due to its role in regulating key neurotransmitter systems, the H3R is a significant target for the development of therapeutics for neurological and psychiatric disorders.[1]
Cipralisant is a potent and selective ligand for the H3 receptor.[3] Its biological activity is highly dependent on its stereochemistry. The dextrorotatory (+) enantiomer, with an absolute configuration of (1S,2S), is significantly more potent than its (1R,2R)-enantiomer.[4][5] This stereospecificity makes the individual enantiomers valuable tool compounds for elucidating the specific roles and pharmacology of the H3 receptor. While Cipralisant acts as a full antagonist in vivo, it has been observed to exhibit agonist or partial agonist activity in certain in vitro functional assays, such as those measuring cAMP accumulation and GTPγS binding.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the enantiomers of Cipralisant.
Table 1: H3 Receptor Binding Affinity of Cipralisant Enantiomers
| Compound | Absolute Configuration | Receptor | pKi | Ki (nM) |
| Cipralisant | (1S,2S) | Rat Histamine H3 | 9.9 | 0.126 |
| Cipralisant | (1S,2S) | Rat Histamine H3 | - | 0.47 |
Data compiled from multiple sources.[3]
Table 2: Functional Activity of Cipralisant at the H3 Receptor
| Assay | Cell Line | Activity | EC50 (nM) |
| [³⁵S]GTPγS Binding | HEK cells expressing rat H3R | Agonist | 5.6 |
| Forskolin-induced cAMP accumulation | HEK cells | Agonist | - |
Data compiled from multiple sources.[3]
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The canonical signaling pathway for the H3 receptor involves its coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate other effectors, such as N-type voltage-gated calcium channels.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications of the Cipralisant Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant (GT-2331) is a highly potent and selective antagonist of the histamine (B1213489) H3 receptor, a critical target in the central nervous system for the treatment of various neurological and psychiatric disorders.[1][2][3] The unique chemical structure of Cipralisant, specifically the presence of a terminal alkyne group, makes it an ideal candidate for "click" chemistry applications.[2] This bioorthogonal conjugation method allows for the efficient and specific labeling of Cipralisant with a variety of reporter molecules, such as fluorescent dyes, biotin, or positron emission tomography (PET) imaging agents, without altering its pharmacological activity at the H3 receptor.
These application notes provide an overview of the potential applications of the biologically active (1S,2S)-enantiomer of Cipralisant in click chemistry-based research and drug development.[1] Detailed protocols for the synthesis of azide-modified reporters and their subsequent conjugation to Cipralisant via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction are provided.
Principle of Application
The core of this methodology lies in the CuAAC reaction, a cornerstone of click chemistry, which forms a stable triazole linkage between the terminal alkyne of Cipralisant and an azide-functionalized molecule of interest. This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.
Applications
The ability to attach various functional moieties to Cipralisant opens up a wide range of research and diagnostic applications:
-
In Vitro and In Vivo Receptor Imaging: Fluorescently labeled Cipralisant can be used to visualize the distribution of histamine H3 receptors in cultured cells and tissue sections with high resolution.
-
Receptor Trafficking and Internalization Studies: By tracking the fluorescence of a clicked Cipralisant probe, researchers can study the dynamics of H3 receptor movement within the cell membrane and its internalization upon ligand binding.
-
Target Engagement and Occupancy Studies: Utilizing a Cipralisant probe linked to a PET isotope would enable non-invasive imaging of H3 receptor occupancy in the brain of living subjects, providing crucial information for drug dosage and efficacy studies.
-
Proteomics and Target Identification: A biotinylated Cipralisant derivative can be used for affinity purification of the H3 receptor and its interacting proteins from complex biological samples, aiding in the elucidation of signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data for the biologically active enantiomer of Cipralisant.
| Parameter | Value | Species | Reference |
| Ki | 0.47 nM | Rat | [2] |
| pKi | 9.9 | Not Specified | [2] |
| EC50 ([³⁵S]GTPγS binding) | 5.6 nM | Rat | [2] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Cipralisant
This protocol describes a general method for the conjugation of an azide-containing reporter molecule to Cipralisant.
Materials:
-
(1S,2S)-Cipralisant
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, t-butanol/water mixture)
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve (1S,2S)-Cipralisant and a slight molar excess (1.1 equivalents) of the azide-functionalized reporter molecule in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the solution of Cipralisant and the azide (B81097) reporter, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired Cipralisant-reporter conjugate.
Visualizations
Caption: Workflow for Cipralisant-reporter conjugation via CuAAC.
Caption: Probing H3 receptor signaling with a Cipralisant conjugate.
References
Application Notes and Protocols for Measuring Cipralisant Enantiomer Activity in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, also known as GT-2331, is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R). The H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating the release of various neurotransmitters. Due to its involvement in cognitive processes and arousal, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders. Cipralisant possesses a chiral center, resulting in two enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. As is common with chiral molecules, these enantiomers exhibit different pharmacological activities, with the (1S,2S)-enantiomer being the more potent of the two.[1][2]
These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of Cipralisant enantiomers at the H3 receptor. The described assays are radioligand binding assays, cAMP functional assays, and GTPγS binding assays.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as ion channels. As an inverse agonist, Cipralisant not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in basal cAMP levels.
References
Application Notes and Protocols for Cipralisant Enantiomer Use in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant (GT-2331) is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Due to its role in modulating the release of various neurotransmitters, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders.
Cipralisant is a chiral molecule, and its biological activity is stereospecific. The (1S,2S)-enantiomer has been identified as the biologically active form.[1][2] Depending on the cellular context and the specific signaling pathway being assayed, Cipralisant has been shown to act as a potent antagonist, inverse agonist, or even a full agonist, demonstrating functional selectivity. This application note provides detailed protocols for utilizing Cipralisant enantiomers in cAMP accumulation assays to characterize their pharmacological activity at the H3 receptor.
Data Presentation
| Compound | Enantiomer | Assay Type | Cell Line | Parameter | Value | Reference |
| Cipralisant (GT-2331) | (1S,2S) | Antagonist Activity (guinea-pig jejunum) | - | pA2 | 8.5 ± 0.03 | [3] |
| Cipralisant (GT-2331) | Racemic | Antagonist Activity (guinea-pig jejunum) | - | pA2 | 8.5 ± 0.03 | [3] |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
Signaling Pathway
The histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist.[4] As a Gi/o-coupled receptor, its activation (either by an agonist or through its constitutive activity) inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal level of signaling and causing an increase in cAMP levels (relative to the constitutively active state). Antagonists block the action of agonists but have no effect on the basal signaling of the receptor.
Experimental Protocols
Objective:
To determine the potency and efficacy of Cipralisant enantiomers as inverse agonists at the histamine H3 receptor by measuring their effect on intracellular cAMP accumulation.
Materials:
-
Cell Line: A mammalian cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Cipralisant Enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP level.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., a competitive immunoassay using HTRF, AlphaScreen, or ELISA technology).
-
Multi-well plates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.
-
Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit.
Experimental Workflow Diagram:
Detailed Protocol for Inverse Agonist Mode:
-
Cell Seeding:
-
One day prior to the assay, harvest and count the H3R-expressing cells.
-
Seed the cells into a 96- or 384-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of (1S,2S)-Cipralisant and (1R,2R)-Cipralisant in the assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 10 µM).
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).
-
Prepare a positive control for maximal cAMP inhibition (e.g., a known H3R agonist like (R)-α-methylhistamine).
-
Prepare a positive control for maximal cAMP stimulation (e.g., 10 µM Forskolin).
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the prepared compound dilutions, vehicle control, and positive controls to the respective wells.
-
Incubate the plate at room temperature or 37°C for 30 minutes.
-
Optional for antagonist mode: Following the pre-incubation with the test compound, add a fixed concentration of an H3R agonist (e.g., EC80 concentration) to all wells except the basal and forskolin-only controls. Incubate for an additional 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate the plate for the recommended time to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate settings for the assay technology (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the Cipralisant enantiomer concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) and the maximal effect (Emax).
-
Expected Results
Based on existing literature, it is expected that (1S,2S)-Cipralisant will act as a potent inverse agonist, leading to a dose-dependent increase in cAMP levels in cells with high constitutive H3 receptor activity. The (1R,2R)-enantiomer is expected to be significantly less active or inactive. The potency of (1S,2S)-Cipralisant as an inverse agonist will be reflected by a low EC50 value.
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the functional activity of Cipralisant enantiomers at the histamine H3 receptor. The detailed protocol provided in this application note, in conjunction with the understanding of the H3R signaling pathway, will enable researchers to accurately determine the potency and efficacy of these compounds and to further investigate their therapeutic potential. The clear stereoselectivity of Cipralisant underscores the importance of studying individual enantiomers in drug development.
References
- 1. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Cipralisant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, also known as GT-2331, is a potent and selective histamine (B1213489) H3 receptor antagonist. As a chiral molecule, it exists as a pair of enantiomers. It has been established that the biological activity of Cipralisant resides primarily in the (1S,2S)-enantiomer. Therefore, the effective separation of its enantiomers is crucial for the development of therapeutically effective and specific drug products.
These application notes provide detailed protocols for the separation of Cipralisant enantiomers using various techniques, including preparative chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), diastereomeric salt crystallization, and enzymatic resolution. The information is intended to guide researchers in the selection and implementation of the most suitable method for their specific needs, from analytical-scale quality control to preparative-scale production.
Chiral Chromatography Techniques
Chiral chromatography is a powerful technique for the direct separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods used in the pharmaceutical industry for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability.
Protocol: Preparative Chiral HPLC Separation of Cipralisant Enantiomers
This protocol is based on the successful separation of multigram quantities of Cipralisant enantiomers.
Instrumentation:
-
Preparative HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel® OD (20 µm, 5 cm I.D. x 50 cm L) |
| Mobile Phase | Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 60 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
| Injection Volume | 5-10 mL of a 1 g/mL solution in mobile phase |
Procedure:
-
Dissolve the racemic Cipralisant in the mobile phase to prepare the sample solution.
-
Set up the preparative HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column. The first eluting peak corresponds to the (-)-(1R,2R)-enantiomer, and the second eluting peak corresponds to the (+)-(1S,2S)-enantiomer.
-
Combine the fractions for each enantiomer.
-
Remove the solvent under reduced pressure to obtain the isolated enantiomers.
-
Analyze the enantiomeric purity of each fraction using analytical chiral HPLC.
Quantitative Data:
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee) |
| (-)-(1R,2R)-Cipralisant | ~12.5 | >99% |
| (+)-(1S,2S)-Cipralisant | ~15.8 | >99% |
Experimental Workflow for Preparative Chiral HPLC
Caption: Workflow for preparative separation of Cipralisant enantiomers by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Protocol: Analytical Chiral SFC of Cipralisant Enantiomers
While a specific preparative SFC method for Cipralisant was not detailed in the reviewed literature, a general approach for analytical screening can be adapted. Polysaccharide-based stationary phases are also highly effective in SFC.
Instrumentation:
-
Analytical SFC system with a UV detector and back-pressure regulator.
Screening Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak® AD-H | Chiralpak® AS-H | Chiralcel® OD-H |
| Mobile Phase | CO2 / Methanol (B129727) (85:15, v/v) | CO2 / Ethanol (80:20, v/v) | CO2 / Isopropanol (90:10, v/v) |
| Additive | 0.1% Diethylamine | 0.1% Diethylamine | 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
Procedure:
-
Prepare a stock solution of racemic Cipralisant in a suitable alcohol (e.g., methanol or ethanol).
-
Screen the different column and mobile phase combinations to identify the optimal conditions for baseline separation.
-
Optimize the mobile phase composition (co-solvent percentage) and other parameters (flow rate, back pressure, temperature) to maximize resolution and minimize analysis time.
Expected Outcome: Based on the structure of Cipralisant, good separation is expected on polysaccharide-based chiral stationary phases. The optimal conditions will provide baseline resolution of the two enantiomers.
Experimental Workflow for Chiral SFC Method Development
Caption: Logical workflow for developing a chiral SFC separation method.
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol: Diastereomeric Resolution of a Cipralisant Precursor
This protocol describes the resolution of a key intermediate in the synthesis of Cipralisant, the racemic trans-2-(4-imidazolyl)cyclopropanecarboxylic acid.
Materials:
-
Racemic trans-2-(4-imidazolyl)cyclopropanecarboxylic acid
-
(R)-(+)-α-Methylbenzylamine (resolving agent)
-
Methanol
-
Water
Procedure:
-
Dissolve the racemic carboxylic acid in methanol.
-
Add one equivalent of (R)-(+)-α-methylbenzylamine to the solution.
-
Allow the solution to stand at room temperature. The less soluble diastereomeric salt will precipitate.
-
Collect the crystals by filtration and wash with cold methanol. This affords the (1S,2S)-acid • (R)-amine salt.
-
The more soluble diastereomer, (1R,2R)-acid • (R)-amine salt, remains in the mother liquor.
-
To recover the free carboxylic acid, dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to pH ~2.
-
The free (1S,2S)-carboxylic acid will precipitate and can be collected by filtration.
-
The enantiomeric purity of the resolved acid can be determined by converting it to its methyl ester and analyzing by chiral HPLC.
Quantitative Data:
| Diastereomeric Salt | Yield | Diastereomeric Excess (de) |
| (1S,2S)-acid • (R)-amine salt | ~40% | >98% |
| Recovered (1S,2S)-carboxylic acid | High | >98% ee |
Logical Relationship in Diastereomeric Resolution
Caption: Logical steps in the diastereomeric resolution of a Cipralisant precursor.
Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Protocol: Conceptual Enzymatic Resolution of a Cipralisant Precursor
While a specific enzymatic resolution for a Cipralisant precursor was not found in the reviewed literature, a conceptual protocol can be outlined based on common practices for resolving chiral alcohols or amines, which are intermediates in many synthetic routes. For instance, a lipase (B570770) could be used for the enantioselective acylation of a racemic alcohol precursor.
Hypothetical Substrate: Racemic alcohol precursor to Cipralisant.
Materials:
-
Racemic alcohol precursor
-
Lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve the racemic alcohol precursor in the organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Separate the enzyme by filtration.
-
Separate the unreacted alcohol from the ester product using column chromatography.
-
The acylated enantiomer can be deacylated to recover the other enantiomer of the alcohol.
Expected Quantitative Data:
| Component | Theoretical Max. Yield | Expected Enantiomeric Excess (ee) |
| Unreacted Alcohol | 50% | >95% |
| Acylated Alcohol | 50% | >95% |
Experimental Workflow for Enzymatic Resolution
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Cipralisant Enantiomer Solutions
Disclaimer: Specific stability data for Cipralisant is not extensively available in the public domain. This guide provides troubleshooting advice and protocols based on the known stability of its core chemical structure, an imidazole (B134444) ring. Researchers should perform their own stability studies to determine the optimal conditions for their specific Cipralisant enantiomer solutions.
Frequently Asked Questions (FAQs)
Q1: My Cipralisant solution is showing a decrease in potency over a short period. What are the likely causes?
A1: The degradation of Cipralisant solutions can be attributed to several factors, primarily related to the reactivity of the imidazole moiety. The most common causes include:
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to oxidizing agents.[1]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole ring.[1]
-
pH Instability: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of certain functional groups or promote other degradation pathways of the imidazole structure.[2]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
Q2: What are the initial steps to troubleshoot the instability of my Cipralisant solution?
A2: A systematic approach is crucial for identifying the cause of instability. We recommend the following initial steps:
-
Review Solution Preparation and Storage: Carefully examine your protocol for preparing and storing the solution. Note the solvent used, pH, storage temperature, and exposure to light.
-
Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to prevent photodegradation.
-
Control the Temperature: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage, to slow down degradation kinetics.
-
Use High-Purity Solvents and Reagents: Impurities in solvents or reagents can act as catalysts for degradation.
-
De-gas Solvents: To minimize oxidation, consider sparging your solvents with an inert gas like nitrogen or argon before use.
Q3: How can I determine the specific degradation products forming in my Cipralisant solution?
A3: Identifying degradation products requires advanced analytical techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary tool for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of purity/potency | Oxidation | Prepare solutions with de-gassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with the assay. |
| Photodegradation | Store solutions in light-protecting containers (e.g., amber vials). Conduct experiments under reduced light conditions. | |
| Unsuitable pH | Buffer the solution to a pH where the compound is most stable (typically near neutral for many imidazole compounds). Perform a pH stability profile study. | |
| Appearance of new peaks in chromatogram | Chemical degradation | Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradation products.[3][4][5][6][7] |
| Impurities in starting material | Characterize the purity of the starting Cipralisant material using a high-resolution analytical technique. | |
| Precipitation of the compound from solution | Poor solubility | Determine the solubility of Cipralisant in various solvents and at different pH values. Consider using a co-solvent system if necessary. |
| Temperature effects | Evaluate the solubility of the compound at different storage temperatures. Some compounds are less soluble at lower temperatures ("salting out"). | |
| Inconsistent results between experiments | Inconsistent solution preparation | Standardize the solution preparation protocol, including solvent source, pH adjustment, and mixing procedures. |
| Chiral inversion | While less common for this structure, consider the possibility of enantiomeric conversion under certain stress conditions. A chiral analytical method is required to assess this. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for Cipralisant.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of Cipralisant in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance and the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-UV or LC-MS method.
-
Compare the chromatograms to identify degradation peaks.
-
Protocol 2: pH Stability Profile Study
Objective: To determine the pH at which the Cipralisant enantiomer is most stable in solution.
Methodology:
-
Prepare a Series of Buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Sample Solutions: Prepare solutions of Cipralisant in each buffer at a fixed concentration.
-
Incubate Samples: Store the solutions at a constant temperature (e.g., 40 °C) and protect them from light.
-
Analyze at Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the percentage of remaining Cipralisant against time for each pH. Determine the degradation rate constant at each pH to identify the pH of maximum stability.
Visualizations
Caption: Potential degradation pathways for Cipralisant.
Caption: Workflow for a forced degradation study.
Caption: Logical flow for troubleshooting stability issues.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
Troubleshooting unexpected results in Cipralisant enantiomer experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cipralisant enantiomers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cipralisant and what are its enantiomers?
A1: Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. As a chiral molecule, it exists as a pair of enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. The (1S,2S)-enantiomer is the biologically active form (eutomer), exhibiting significantly higher affinity and potency for the H3 receptor compared to the (1R,2R)-enantiomer (distomer).
Q2: What is the mechanism of action of Cipralisant?
A2: Cipralisant functions as an inverse agonist at the H3 receptor. The H3 receptor exhibits constitutive activity, meaning it can signal even in the absence of an agonist. As an inverse agonist, Cipralisant binds to the receptor and reduces this basal level of signaling. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the central nervous system, which is thought to underlie its cognitive-enhancing and wake-promoting effects.
Q3: Which enantiomer of Cipralisant should I use in my experiments?
A3: For studying the on-target effects mediated by the H3 receptor, the (1S,2S)-enantiomer is the recommended choice due to its higher potency. The (1R,2R)-enantiomer can be used as a negative control to demonstrate the stereoselectivity of the observed effects. Using the racemate (a 1:1 mixture of both enantiomers) will result in a lower apparent potency compared to the pure (1S,2S)-enantiomer.
Q4: What are the expected binding affinity (Ki) and functional potency (IC50/EC50) values for Cipralisant?
Troubleshooting Guides
This section provides guidance on how to troubleshoot unexpected results in common experimental assays involving Cipralisant enantiomers.
Radioligand Binding Assays
Issue: Lower than expected affinity (higher Ki) for (1S,2S)-Cipralisant.
| Potential Cause | Recommended Action |
| Degradation of the compound. | Ensure proper storage of the compound (aliquoted, protected from light, at the recommended temperature). Prepare fresh stock solutions. |
| Incorrect radioligand concentration. | Use a radioligand concentration at or below its Kd value to avoid underestimation of the competitor's affinity. |
| Assay not at equilibrium. | For high-affinity ligands like (1S,2S)-Cipralisant, a longer incubation time may be required to reach equilibrium. Determine the optimal incubation time through time-course experiments. |
| Issues with membrane preparation. | Use freshly prepared cell membranes or ensure proper storage of frozen aliquots. Perform a protein concentration assay to ensure consistent amounts of receptor in each well. |
| Radioligand depletion. | Ensure that the total amount of bound radioligand is less than 10% of the total added radioligand. This can be adjusted by reducing the amount of membrane protein per well. |
Issue: The (1R,2R)-enantiomer shows significant binding affinity.
| Potential Cause | Recommended Action |
| Contamination of the (1R,2R)-enantiomer with the (1S,2S)-enantiomer. | Verify the enantiomeric purity of your compound using chiral chromatography. |
| High concentration of the (1R,2R)-enantiomer used. | Even with low affinity, high concentrations of the distomer can cause displacement of the radioligand. Test a wider range of concentrations to accurately determine its Ki. |
| Non-specific binding. | Ensure that non-specific binding is properly defined using a high concentration of a standard, structurally unrelated H3 receptor antagonist. High non-specific binding can obscure the true specific binding. |
| Off-target binding. | While Cipralisant is selective for the H3 receptor, at high concentrations, the possibility of off-target binding cannot be entirely ruled out. Consider performing counter-screening against other relevant receptors if this is a concern. |
Functional Assays (cAMP Accumulation and [35S]GTPγS Binding)
Issue: No or low inverse agonist activity observed for (1S,2S)-Cipralisant in a cAMP assay.
| Potential Cause | Recommended Action |
| Low constitutive activity of the H3 receptor in the cell line. | The ability to measure inverse agonism depends on the basal signaling of the receptor. Use a cell line known to have good H3 receptor expression and constitutive activity. The addition of a low concentration of an adenylyl cyclase activator like forskolin (B1673556) can amplify the signal window. |
| Cell passage number. | High passage numbers can lead to decreased receptor expression and signaling. Use cells with a low passage number. |
| Inappropriate assay buffer. | Ensure the assay buffer contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Sub-optimal cell density. | Titrate the cell number per well to find the optimal density that gives a robust signal-to-background ratio. |
Issue: Inconsistent results in the [35S]GTPγS binding assay.
| Potential Cause | Recommended Action |
| Incorrect GDP concentration. | The concentration of GDP is critical for observing G protein activation. Titrate the GDP concentration to find the optimal level for your specific membrane preparation. |
| Degradation of [35S]GTPγS. | Use fresh or properly stored [35S]GTPγS. Avoid multiple freeze-thaw cycles. |
| Membrane quality. | Use high-quality membranes with good receptor and G protein coupling. |
| High basal [35S]GTPγS binding. | This can be due to receptor-independent G protein activation. Optimize assay conditions (e.g., Mg2+ concentration) to minimize basal binding. |
Quantitative Data Summary
| Compound | Assay | Receptor/System | Value | Reference |
| Cipralisant (racemate) | Binding Affinity (pKi) | Histamine H3 Receptor | 9.9 | [1] |
| Cipralisant (racemate) | Binding Affinity (Ki) | Rat Histamine H3 Receptor | 0.47 nM | [1] |
| (1S,2S)-Cipralisant | Binding Affinity (-log Ki) | Histamine H3 Receptor | 9.9 | |
| Cipralisant | [35S]GTPγS Binding (EC50) | Rat Histamine H3 Receptor (HEK cells) | 5.6 nM | [1] |
Experimental Protocols
Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH) at a concentration close to its Kd.
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (typically 50-100 µg protein/well), and varying concentrations of the Cipralisant enantiomer or racemate.
-
Add the radioligand to all wells.
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of a standard H3 antagonist (e.g., thioperamide) to a set of wells.
-
Incubate the plate at 25°C for 60-120 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (Inverse Agonism)
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the Cipralisant enantiomer to the wells.
-
To enhance the signal window, a low concentration of forskolin can be added.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inverse agonism) and the maximal effect.
[35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare membranes from cells expressing the H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and an optimized concentration of GDP (e.g., 1-10 µM).
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the Cipralisant enantiomer.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the compound to determine the EC50 for agonist-stimulated binding or the IC50 for inverse agonist inhibition of basal binding.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: General Troubleshooting Logic Flow.
References
Addressing off-target effects of the Cipralisant enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enantiomers of Cipralisant (GT-2331). The focus is on addressing potential off-target effects during preclinical research and development.
Disclaimer
Cipralisant (GT-2331) is an investigational compound, and its development was discontinued.[1] Comprehensive data on the off-target effects of its enantiomers are not publicly available. The information and guidance provided in this document are based on general principles of pharmacology and drug development for addressing off-target effects of small molecules and should be adapted to specific experimental contexts. The (1S,2S)-enantiomer is reported to be the biologically active form.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the active (1S,2S)-enantiomer of Cipralisant?
A1: The (1S,2S)-enantiomer of Cipralisant is a potent and selective histamine (B1213489) H3 receptor (H3R) ligand.[1][2] It has been characterized as an antagonist in in vivo models and displays agonist or partial agonist properties in some in vitro systems, a phenomenon known as functional selectivity.[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[3]
Q2: What are potential off-target effects, and why are they a concern for a compound like the Cipralisant enantiomer?
A2: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target.[4] For the Cipralisant enantiomer, these could involve binding to other G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters. Such interactions can lead to undesired side effects, misinterpretation of experimental data, and potential toxicity. Early identification and mitigation of off-target effects are crucial for the successful development of a therapeutic candidate.[4][5]
Q3: What are the common adverse effects observed with histamine H3 receptor antagonists as a class?
A3: Clinical trials of various H3R antagonists have reported several adverse events. While specific data for Cipralisant is limited, class-wide effects may include nausea, hallucinations, anxiety, insomnia, headache, and fatigue.[3] One study on the H3R antagonist ABT-288 showed an increased incidence of psychosis-related and sleep-related adverse events.[6] These effects could be due to the on-target mechanism (modulation of histamine and other neurotransmitters) or potential off-target activities.
Q4: How can I proactively assess the potential for off-target effects with the Cipralisant enantiomer in my experiments?
A4: A proactive approach involves a combination of computational and experimental methods. In silico approaches can predict potential off-target interactions based on the chemical structure of the Cipralisant enantiomer.[4] Experimentally, running the compound through a commercially available off-target screening panel (e.g., a safety pharmacology panel) can provide data on its binding affinity to a wide range of receptors and enzymes.[5]
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting unexpected results that may be due to off-target effects of the Cipralisant enantiomer.
Issue 1: Observed Phenotype is Inconsistent with Known H3 Receptor Blockade
Potential Cause: The observed effect may be mediated by an off-target interaction.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for known off-target activities of compounds with a similar chemical scaffold to Cipralisant.
-
Orthogonal Approaches:
-
Use a structurally different H3R antagonist to see if the same phenotype is produced.
-
Employ non-pharmacological methods like siRNA or CRISPR-Cas9 to knock down the H3 receptor and observe if the phenotype is replicated.
-
-
Dose-Response Analysis: Atypical dose-response curves (e.g., bell-shaped) can sometimes suggest the involvement of multiple targets with different affinities.
-
Off-Target Screening: If not already done, subject the Cipralisant enantiomer to a broad off-target binding assay panel to identify potential secondary targets.
Issue 2: In Vitro vs. In Vivo Discrepancies
Potential Cause: Differences in metabolism, tissue distribution, or the influence of a complex biological system can reveal off-target effects not seen in simpler in vitro models.
Troubleshooting Steps:
-
Metabolite Profiling: Identify the major metabolites of the Cipralisant enantiomer and test their activity at the primary H3R target and in off-target screening panels. A metabolite may have a different target profile than the parent compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the compound in the target tissue with the observed effect. A mismatch might suggest an off-target effect in a different tissue or at a different time point.
-
Use of Control Enantiomer: Test the "inactive" enantiomer in the same experimental model. Any significant effect observed with the inactive enantiomer would strongly suggest an off-target mechanism.
Data Presentation: Off-Target Liability Assessment
While specific off-target data for the Cipralisant enantiomer is unavailable, the following tables illustrate how such data would be presented.
Table 1: Hypothetical Off-Target Screening Results for (1S,2S)-Cipralisant
| Target Class | Representative Targets | (1S,2S)-Cipralisant Binding Affinity (Ki) or % Inhibition @ 10 µM |
| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT1, 5-HT2), Muscarinic (M1-M5) | Data would be populated here |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Data would be populated here |
| Enzymes | COX-1, COX-2, various kinases | Data would be populated here |
| Transporters | SERT, DAT, NET | Data would be populated here |
Table 2: Experimental Approaches to Characterize Off-Target Effects
| Experimental Method | Purpose | Typical Output |
| Receptor Binding Assays | Quantify affinity for off-targets. | Ki or IC50 values. |
| Enzyme Inhibition Assays | Determine potency of inhibition of off-target enzymes. | IC50 values. |
| Functional Cellular Assays | Assess the functional consequence of off-target binding (agonist, antagonist, etc.). | EC50 or pA2 values. |
| In Vivo Phenotyping | Observe physiological or behavioral changes in animal models. | Behavioral scores, physiological measurements. |
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening using Radioligand Binding Assays
Objective: To determine the binding affinity of the (1S,2S)-Cipralisant enantiomer to a panel of off-target receptors.
Methodology:
-
Compound Preparation: Prepare a stock solution of (1S,2S)-Cipralisant in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a concentration range from 1 nM to 100 µM.
-
Membrane Preparation: Use commercially available cell membrane preparations expressing the target receptors of interest.
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of (1S,2S)-Cipralisant.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Detection: Harvest the membranes onto filter plates and wash to remove unbound radioligand. Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of (1S,2S)-Cipralisant. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: On-target signaling pathway of the (1S,2S)-Cipralisant enantiomer via the Histamine H3 Receptor.
Experimental Workflow
Caption: A logical workflow for troubleshooting potential off-target effects.
Logical Relationship
Caption: Logical relationship between on-target and potential off-target effects of (1S,2S)-Cipralisant.
References
- 1. Cipralisant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
Technical Support Center: Managing Variability in Animal Studies with Cipralisant Enantiomer
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to manage variability in animal studies involving the (1S,2S)-enantiomer of Cipralisant (GT-2331), a potent histamine (B1213489) H3 receptor ligand.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with Cipralisant, focusing on sources of variability and potential solutions.
Q1: We are observing high inter-animal variability in the behavioral response to orally administered Cipralisant. What are the potential causes and how can we mitigate this?
A1: High variability following oral administration is a common challenge in preclinical studies and can be attributed to several factors.[1][2]
-
Physicochemical Properties: Variability is often higher for compounds with low or pH-dependent solubility.[1][2] Cipralisant's solubility characteristics should be carefully considered.
-
Formulation: The choice of vehicle is critical. Suspensions can lead to variable dissolution and absorption compared to solutions. Ensure the formulation is homogenous and stable. For suspensions, consistent particle size and prevention of aggregation are key.
-
Gastrointestinal Factors: Differences in gastric pH, gastric emptying time, and intestinal transit among animals can significantly alter drug absorption.[3] Fasting protocols should be standardized, but be aware that fasting itself can alter GI physiology.
-
First-Pass Metabolism: Higher metabolic clearance in rodents can lead to decreased and more variable bioavailability due to first-pass metabolism.
Troubleshooting Steps:
-
Optimize Formulation: If using a suspension, explore different suspending agents or particle size reduction techniques. Consider formulating a solution if possible, using vehicles like cyclodextrins to improve solubility.
-
Standardize Procedures: Ensure consistent oral gavage technique, volume, and timing across all animals.[3][4][5][6][7] Improper technique can lead to stress, esophageal injury, or accidental tracheal administration.
-
Consider an Alternative Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) administration can bypass the complexities of GI absorption and may provide more consistent exposure.[1] Studies have shown Cipralisant to be effective when administered s.c. at 1 mg/kg in rats.
-
Monitor Plasma Levels: If feasible, conduct satellite pharmacokinetic (PK) studies to correlate plasma exposure with behavioral outcomes. This can help determine if variability is due to exposure or pharmacodynamics.
Q2: Our results with subcutaneously injected Cipralisant are inconsistent. What should we check?
A2: While subcutaneous (s.c.) administration often reduces variability compared to oral dosing, several factors can still contribute to inconsistent results.
-
Injection Technique: Proper technique is crucial. Ensure the injection is truly subcutaneous and not intradermal or intramuscular. The depth and location of the injection should be consistent.[8][9] The loose skin over the neck and shoulder area is a common and reliable site.[10]
-
Formulation Issues: The formulation's pH, viscosity, and osmolality can affect local tolerance and absorption.[11] Irritating formulations can cause inflammation, altering local blood flow and drug absorption. Ensure the vehicle is well-tolerated and sterile.
-
Dose Volume: Large injection volumes can lead to leakage from the injection site or altered absorption kinetics. Adhere to recommended maximum injection volumes for the species and site.
-
Animal-Specific Factors: Factors like age, sex, and stress levels can influence drug metabolism and response.[3]
Troubleshooting Steps:
-
Review Injection Protocol: Ensure all personnel are trained in proper s.c. injection techniques for the specific species.[8][9] Key steps include tenting the skin and inserting the needle at the base of the tent.
-
Check Formulation Properties: Verify that the formulation's pH is near neutral and that it is not hypertonic or hypotonic.[11] Warm the solution to body temperature before injection to reduce discomfort.
-
Alternate Injection Sites: If repeated dosing is required, alternate injection sites to avoid local irritation and tissue damage.[10]
-
Control for Biological Variables: Ensure animals are properly randomized and housed under consistent environmental conditions. Account for sex differences in your experimental design.
Q3: We are unsure about the stability of our Cipralisant stock solution. How should it be stored?
A3: Proper storage is critical to maintain the integrity of the compound. For Cipralisant (GT-2331), it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the key considerations when designing an animal study to minimize variability from the outset?
A4: A well-designed experiment is the most effective way to manage variability.
-
Randomization and Blinding: Randomly assign animals to treatment groups to prevent selection bias. Blinding the experimenters to the treatment allocation can prevent unconscious bias in handling and data collection.
-
Control Groups: Always include appropriate control groups (vehicle control, positive control if applicable).
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect, accounting for expected variability.
-
Standardize Everything: Maintain consistency in housing, diet, light-dark cycles, handling procedures, and experimental timing.
-
Pilot Studies: Conduct a small pilot study to validate the protocol, assess variability, and refine procedures before committing to a large-scale experiment.
Section 2: Data Presentation
Since specific pharmacokinetic data for the Cipralisant (GT-2331) enantiomer is not publicly available, the following tables summarize pharmacokinetic parameters for ABT-239 , a structurally distinct but potent and selective non-imidazole histamine H3 receptor antagonist, to provide a representative profile for this class of compounds.
Disclaimer: This data is for a proxy compound (ABT-239) and should be used as a general guide. Actual pharmacokinetic parameters for Cipralisant may differ.
Table 1: Pharmacokinetic Parameters of ABT-239 in Different Species (Intravenous Administration)
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg, i.v.) | 1 | 1 | 1 |
| Half-life (t½) (hours) | 5 | 8 | 29 |
| Oral Bioavailability (%) | 52-89% | 52-89% | 52-89% |
| Data sourced from Esbenshade, T.A. et al. (2005).[1] |
Table 2: In Vitro Activity of Cipralisant (GT-2331)
| Parameter | Species | Value |
| Ki (Histamine H3 Receptor) | Rat | 0.47 nM |
| pKi (Histamine H3 Receptor) | - | 9.9 |
| EC50 ([³⁵S]GTPγS binding) | Rat | 5.6 nM |
| Data sourced from MedChemExpress. |
Section 3: Experimental Protocols
This section provides a detailed methodology for a key behavioral experiment used to evaluate the cognitive-enhancing effects of Cipralisant.
Protocol: Five-Trial Repeated Acquisition Inhibitory Avoidance in Spontaneously Hypertensive Rat (SHR) Pups
This model is used to assess attention and response inhibition, which are relevant to disorders like ADHD.
1. Animals:
-
Spontaneously Hypertensive Rat (SHR) pups, 20-24 days old.
-
House pups with their dam until weaning.
2. Apparatus:
-
A two-compartment inhibitory avoidance box. One compartment is brightly lit, and the other is dark, connected by a guillotine door.
-
The floor of the dark compartment is a grid capable of delivering a mild footshock.
3. Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer Cipralisant (e.g., 1 mg/kg, s.c.) or vehicle at a predetermined time before the trial (e.g., 30 minutes).
-
Trial 1 (Acquisition):
-
Place the pup in the brightly lit compartment, facing away from the door.
-
After a 5-second delay, open the guillotine door.
-
Start a timer when the door opens. Stop the timer when the pup moves with all four paws into the dark compartment (step-through latency).
-
Once the pup enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.1 mA for 1 second).
-
Immediately remove the pup and return it to its home cage.
-
-
Inter-Trial Interval (ITI): A 1-minute interval between trials.
-
Trials 2-5: Repeat the acquisition trial procedure four more times for a total of five trials. The pup is expected to learn to avoid the dark compartment, resulting in longer step-through latencies.
-
Data Collection: Record the step-through latency for each of the five trials. An increase in latency across trials indicates successful learning.
4. Troubleshooting the Protocol:
-
High Variability in Latencies: Ensure the lighting in the "bright" compartment and the darkness of the "dark" compartment are consistent for all animals. Check the shocker to ensure it delivers a consistent current.
-
Pups Not Crossing Over: If pups freeze in the light compartment on the first trial, they may be overly anxious. Ensure gentle handling and adequate habituation to the testing room.
-
Inconsistent Drug Effect: Refer to the troubleshooting guides in Section 1 regarding formulation and administration route variability.
Section 4: Mandatory Visualizations
Diagram 1: Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the modulation of several downstream signaling cascades.
Caption: Cipralisant blocks the H3R, preventing Gαi/o-mediated inhibition of neurotransmitter release.
Diagram 2: Experimental Workflow for an In Vivo Study
This diagram outlines a logical workflow for conducting an animal study with Cipralisant, incorporating steps to minimize variability.
Caption: A standardized workflow for in vivo studies helps ensure reproducibility and reduce variability.
Diagram 3: Troubleshooting Logic for High Variability
This flowchart provides a logical path for troubleshooting unexpected variability in experimental outcomes.
Caption: A systematic approach to troubleshooting sources of experimental variability.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, potentiates neurochemical and behavioral effects of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of the histamine H3 receptor antagonist ABT-239 on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model of attention deficit hyperactivity disorder: five-trial, repeated acquisition inhibitory avoidance in spontaneously hypertensive rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Hygroscopic Cipralisant Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling the hygroscopic compound Cipralisant. Adherence to these best practices is critical for ensuring experimental accuracy, compound stability, and the overall integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Cipralisant and why is its hygroscopicity a concern?
A1: Cipralisant (also known as GT-2331) is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has been investigated for its potential in treating various neurological disorders.[1][2] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption can lead to a range of issues, including:
-
Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in crystal structure.[3][4]
-
Chemical Degradation: Hydrolysis, which can alter the molecular structure and lead to loss of potency and the formation of impurities.[3][5]
-
Inaccurate Weighing: The measured weight of the compound may be inflated by the presence of water, leading to errors in concentration calculations for solutions.[6]
Q2: How should I store unopened containers of Cipralisant?
A2: Unopened containers of Cipralisant should be stored in a controlled environment to protect them from atmospheric moisture. The ideal storage conditions are:
-
Low Relative Humidity (RH): Store in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves) or in a dry cabinet.[5][7] For highly hygroscopic drugs, maintaining a low-humidity environment, potentially below 30% RH, is crucial.[8]
-
Controlled Temperature: Store at the temperature recommended by the manufacturer, typically room temperature (15°C to 25°C), and avoid excessive heat, which can accelerate moisture absorption and degradation.[9][10]
-
Original Packaging: Keep the compound in its original, unopened packaging until it is ready to be used. This packaging is designed to provide a barrier against moisture.[11][12]
Q3: What precautions should I take when opening and handling Cipralisant?
A3: To minimize moisture exposure when handling Cipralisant, follow these steps:
-
Controlled Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box purged with an inert gas like nitrogen or argon, or a room with dehumidifiers.[9][13]
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling area. This is especially important if the compound has been stored in a refrigerator or freezer, as it prevents condensation from forming on the cold powder.[6]
-
Minimize Exposure Time: Open the container only for the minimum time required to dispense the material.[5] Work swiftly to reduce the duration of exposure to the atmosphere.[13]
-
Proper Sealing: Immediately and tightly reseal the container after use.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inaccurate concentration of stock solution due to water absorption. | 1. Prepare a fresh stock solution in a controlled, low-humidity environment.2. Perform Karl Fischer titration on the solid compound to determine the exact water content.[14][15]3. Adjust the weight of the compound used for solution preparation based on the water content to achieve the desired final concentration.[6] | Always account for the water content of hygroscopic compounds when preparing solutions. If possible, determine the water content of a new batch of compound before use. |
| Degradation of the compound in stock solution. | 1. Prepare fresh stock solutions more frequently.2. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture ingress from the headspace of partially used vials.3. Investigate the stability of Cipralisant in the chosen solvent and storage conditions. | Aliquot stock solutions and store them under recommended conditions (e.g., frozen at -20°C or -80°C) to maintain stability. |
Issue 2: The Cipralisant powder appears clumpy or has changed in appearance.
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Significant moisture absorption leading to caking or deliquescence. | 1. Visually inspect the powder upon receipt and before each use.2. If clumping is observed, the compound may have absorbed a significant amount of water. Its use may lead to inaccurate results.3. Consider drying a small amount of the material under vacuum in the presence of a strong desiccant, but be aware that this may not reverse all changes and could affect the compound's properties. | Store Cipralisant in a desiccator or dry cabinet immediately upon receipt.[7] Ensure the desiccant is active (e.g., color-indicating silica gel is blue, not pink). |
| Improper storage conditions. | 1. Review your storage procedures. Is the container always tightly sealed? Is the desiccant fresh?2. Ensure that all users are following the correct handling procedures. | Implement and enforce strict protocols for the storage and handling of hygroscopic compounds. |
Experimental Protocols
Protocol 1: Weighing and Preparation of a Stock Solution
-
Environment Preparation: If available, perform all steps in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly in an area with the lowest possible humidity.
-
Temperature Equilibration: Remove the Cipralisant container from its storage location (e.g., desiccator) and allow it to reach the ambient temperature of the weighing area before opening. This should take at least 30 minutes.[6]
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Quickly open the Cipralisant container, dispense the desired amount of powder into the weighing vessel, and immediately and tightly reseal the Cipralisant container.
-
Record the weight.
-
-
Dissolution:
-
Immediately add the appropriate volume of the desired solvent (e.g., DMSO, water) to the weighing vessel to dissolve the compound. For Cipralisant, using newly opened, anhydrous DMSO is recommended to minimize water content.[1]
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Water Content Correction (for precise concentrations):
-
If the exact water content is known (e.g., from the Certificate of Analysis or Karl Fischer titration), adjust the initial weight of the compound accordingly. For example, if the water content is 5%, you will need to weigh out 1.05 mg to get 1.00 mg of the active compound.[6]
-
Protocol 2: Assessment of Hygroscopicity (Gravimetric Method)
This protocol provides a basic method to assess the hygroscopic nature of a compound.
-
Initial Weighing: Accurately weigh a small amount (e.g., 10-20 mg) of the dry Cipralisant compound in a pre-weighed, shallow container.
-
Exposure to Humidity: Place the container with the compound in a humidity chamber with a known and constant relative humidity (e.g., a sealed container over a saturated salt solution).
-
Periodic Weighing: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the sample from the chamber and re-weigh it.
-
Data Analysis: Calculate the percentage weight gain over time to determine the rate and extent of moisture absorption at that specific humidity.
Visual Guides
Below are diagrams illustrating key workflows and concepts for handling hygroscopic Cipralisant.
Caption: Workflow for handling hygroscopic Cipralisant.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cipralisant - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. tandfonline.com [tandfonline.com]
- 5. smtdryboxes.com [smtdryboxes.com]
- 6. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 7. netdrycabinet.com [netdrycabinet.com]
- 8. viallabeller.com [viallabeller.com]
- 9. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 10. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental design for Cipralisant enantiomer studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Cipralisant and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is Cipralisant and why is the study of its enantiomers important?
A1: Cipralisant (also known as GT-2331) is a highly potent and selective ligand for the histamine (B1213489) H3 receptor.[1][2][3] It exhibits a complex pharmacological profile, acting as a full antagonist in vivo but demonstrating agonist or partial agonist properties in in vitro systems.[1][3] The study of its enantiomers is crucial because, like many chiral drugs, the biological activity of Cipralisant is stereospecific. Research has shown that the (1S,2S)-enantiomer is the biologically active form.[2] Understanding the distinct pharmacological and pharmacokinetic profiles of each enantiomer is essential for accurate experimental design and interpretation of results.[4][5]
Q2: What are the primary in vitro assays used to characterize Cipralisant enantiomers?
A2: The primary in vitro assays for characterizing Cipralisant enantiomers focus on their interaction with the histamine H3 receptor. These include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of each enantiomer to the H3 receptor.[1][6]
-
cAMP Accumulation Assays: To measure the functional activity of the enantiomers on adenylyl cyclase inhibition, a downstream effect of H3 receptor activation.[1][7]
-
GTPγS Binding Assays: To directly measure G-protein activation upon receptor stimulation by the enantiomers.[1][7]
Q3: How do I separate the enantiomers of Cipralisant?
A3: Chiral separation of Cipralisant enantiomers can be achieved using various techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.[8][9] Other techniques like capillary electrophoresis (CE) and crystallization of diastereomeric salts can also be employed for enantiomeric resolution.[8][10][11]
Q4: What are the known in vivo effects of Cipralisant?
A4: In vivo, Cipralisant acts as a potent histamine H3 receptor antagonist.[1][3] It has been shown to promote wakefulness and improve cognitive performance in animal models, suggesting its potential for treating conditions like attention-deficit hyperactivity disorder (ADHD).[1][3] For instance, it completely blocks R-α-methylhistamine-induced drinking in rats.[1][3]
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Inadequate blocking of non-specific binding sites. 2. Radioligand concentration is too high. 3. Insufficient washing steps. | 1. Increase the concentration of the blocking agent (e.g., use a higher concentration of a known non-radiolabeled ligand). 2. Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding. 3. Increase the number and duration of washing steps with ice-cold buffer. |
| Low specific binding | 1. Degraded radioligand or test compound. 2. Low receptor expression in the cell membrane preparation. 3. Incorrect assay buffer composition (pH, ionic strength). | 1. Check the purity and activity of the radioligand and enantiomer solutions. Store stock solutions at -80°C for up to 6 months.[12] 2. Verify receptor expression levels using a positive control or by performing a saturation binding experiment. 3. Ensure the assay buffer composition is optimized for the H3 receptor. |
| High variability between replicates | 1. Inconsistent pipetting. 2. Uneven distribution of cell membranes. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Vortex the membrane preparation before aliquoting. 3. Use a temperature-controlled incubator and ensure all samples are incubated for the same duration. |
Unexpected Outcomes in Functional Assays (cAMP)
| Problem | Possible Cause | Troubleshooting Steps |
| No response or weak signal | 1. Poor cell health or low receptor expression. 2. Inactive test compound. 3. Suboptimal concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase). | 1. Ensure cells are healthy and have not been passaged too many times. Confirm H3 receptor expression. 2. Verify the concentration and integrity of the Cipralisant enantiomer solutions. 3. Optimize the forskolin concentration to achieve a robust but submaximal stimulation of cAMP production.[7] |
| High basal cAMP levels | 1. Constitutive activity of the H3 receptor in the expression system. 2. Contamination of cell culture. | 1. This can be expected for H3 receptors. This basal activity is what allows for the measurement of inverse agonism.[7] 2. Check cell cultures for any signs of contamination. |
| Agonist effect observed when antagonist effect is expected (or vice-versa) | 1. Cipralisant's known functional selectivity (in vitro agonist/in vivo antagonist). 2. Incorrect enantiomer used. | 1. Be aware that Cipralisant can act as an agonist in in vitro functional assays like cAMP accumulation.[1][2] 2. Confirm the identity and purity of the enantiomer being tested. |
Data Presentation
Table 1: Pharmacological Profile of Cipralisant
| Parameter | Value | Species | Reference |
| pKi (Histamine H3 Receptor) | 9.9 | Not Specified | [1][3] |
| Ki (Histamine H3 Receptor) | 0.47 nM | Rat | [1][3] |
| EC50 ([35S]GTPγS binding) | 5.6 nM | Rat | [1][3] |
Experimental Protocols
Radioligand Binding Assay for Cipralisant Enantiomers
Objective: To determine the binding affinity (Ki) of Cipralisant enantiomers for the histamine H3 receptor.
Materials:
-
Cell membranes from cells expressing the histamine H3 receptor.
-
[3H]-Nα-methylhistamine (radioligand).
-
Unlabeled Cipralisant enantiomers.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of the unlabeled Cipralisant enantiomers.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a non-radiolabeled H3 ligand (for non-specific binding), or the Cipralisant enantiomer dilution.
-
Incubate the plate, typically for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each enantiomer and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional activity of Cipralisant enantiomers on H3 receptor-mediated adenylyl cyclase inhibition.
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (optional, to enhance signal).
-
Cipralisant enantiomers.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Plate the H3 receptor-expressing cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the Cipralisant enantiomers in assay buffer.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the diluted enantiomers to the wells and incubate for 15-30 minutes at 37°C.
-
(Optional) Add a low concentration of forskolin to stimulate adenylyl cyclase and incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the enantiomer concentration to determine the EC50 and maximum effect.
Visualizations
Caption: In vitro signaling pathway of Cipralisant at the H3 receptor.
Caption: Experimental workflow for studying Cipralisant enantiomers.
Caption: Logical relationship of Cipralisant enantiomers and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cipralisant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
Interpreting conflicting in vitro and in vivo data for Cipralisant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret the often conflicting in vitro and in vivo data for Cipralisant (GT-2331).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing conflicting results for Cipralisant? My in vitro assays suggest it's an agonist, but published in vivo data label it as an antagonist.
This is a known and critical characteristic of Cipralisant. It exhibits functional selectivity, also known as biased agonism.[1] This means the drug can stabilize different conformations of the Histamine (B1213489) H3 receptor (H3R), leading to the activation of specific downstream signaling pathways while simultaneously blocking others.
-
In Vitro (Agonist Activity): In controlled cellular systems, such as HEK cells expressing the H3 receptor, Cipralisant has been shown to act as a potent, full agonist.[2] It effectively stimulates one of the primary H3R signaling pathways, the inhibition of adenylyl cyclase, which leads to decreased cAMP accumulation.[2] It also activates G-protein coupling, as measured by GTPγS binding assays.[2]
-
In Vivo (Antagonist Activity): In a complex biological system, the net effect of Cipralisant is that of an H3R antagonist. It effectively blocks the effects of endogenous histamine. For example, it completely blocks drinking induced by the H3R agonist R-α-methylhistamine and promotes wakefulness, which are characteristic effects of H3R antagonists.[2]
The discrepancy arises because the simplified in vitro systems primarily measure one specific signaling pathway (Gαi/o coupling), where Cipralisant shows agonist activity. However, in vivo, the H3 receptor interacts with a more complex array of signaling partners, and Cipralisant's dominant effect is blocking the binding and action of native histamine, resulting in a functional antagonist profile.[1]
Data Presentation: In Vitro vs. In Vivo
The quantitative data below summarizes the dual activity of Cipralisant.
Table 1: Summary of Cipralisant In Vitro Data
| Parameter | Value | Receptor/System | Observed Effect |
| Binding Affinity (pKi) | 9.9 | Histamine H3 Receptor | High-affinity binding |
| Binding Affinity (Ki) | 0.47 nM | Rat Histamine H3 Receptor | High-affinity binding[2] |
| GTPγS Binding (EC50) | 5.6 nM | Membranes from HEK cells expressing rat H3R | Agonist; increased basal binding[2] |
| Adenylyl Cyclase Activity | Full Agonist | HEK cells | Potently inhibits forskolin-induced cAMP accumulation[2] |
| Functional Activity | Partial Agonist | Rat brain synaptosome model | Partial agonist behavior observed[2] |
Table 2: Summary of Cipralisant In Vivo Data
| Model | Dosage | Administration | Observed Effect |
| R-α-methylhistamine-induced Drinking | 10 mg/kg | Oral (p.o.) | Antagonist; completely blocked agonist-induced drinking[2] |
| Repeated Acquisition Model (SHR pups) | 1 mg/kg | Subcutaneous (s.c.) | Antagonist; significantly improved performance[2] |
| Wakefulness Promotion | Not specified | Not specified | Antagonist; promoted wakefulness in rats[2] |
Troubleshooting & Experimental Design
Q2: I am trying to replicate the in vitro agonist effect. What is a standard protocol?
To observe the agonist properties of Cipralisant, you should focus on assays that measure the Gαi/o-mediated inhibition of adenylyl cyclase.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture HEK-293 cells stably expressing the rat or human Histamine H3 receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation:
-
Add Cipralisant at varying concentrations to the cells.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin (B1673556) to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for another 15-30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Cipralisant. You should observe a dose-dependent inhibition of forskolin-induced cAMP accumulation, confirming Cipralisant's agonist activity in this pathway.
Q3: How can I design an in vivo experiment to confirm the functional antagonist activity of Cipralisant?
To demonstrate antagonist effects, you must challenge the system with an H3R agonist and show that Cipralisant can block its action.
Experimental Protocol: R-α-methylhistamine-Induced Dipsogenia (Drinking) Model
-
Animal Model: Use male Wistar rats, which are commonly used for this assay.
-
Acclimation: Acclimate the animals to the experimental conditions and ensure they are water-deprived for a controlled period before the test to encourage drinking.
-
Drug Administration:
-
Divide animals into groups: Vehicle control, Cipralisant only, H3R agonist only (e.g., R-α-methylhistamine), and Cipralisant + H3R agonist.
-
Administer Cipralisant (e.g., 10 mg/kg, p.o.) or its vehicle at a set time (e.g., 60 minutes) before the agonist challenge.[2]
-
-
Agonist Challenge: Administer the H3R agonist R-α-methylhistamine to the relevant groups.
-
Observation: Immediately after the agonist injection, provide access to water and measure the volume of water consumed over a defined period (e.g., 60 minutes).
-
Data Analysis: Compare the water intake across the different groups. You should observe that R-α-methylhistamine significantly increases drinking compared to the vehicle. In the group pre-treated with Cipralisant, this agonist-induced drinking should be significantly reduced or completely blocked, demonstrating functional antagonism.[2]
Visualizing the Conflict: Pathways and Workflows
Histamine H3 Receptor Signaling
The diagram below illustrates the Gαi/o-coupled pathway where Cipralisant acts as an agonist in vitro. In this context, it mimics histamine. However, in vivo, its primary role becomes blocking histamine from binding, thus preventing this and other signaling cascades.
Caption: H3R signaling pathway showing agonist vs. antagonist actions.
Experimental Workflow Discrepancy
This workflow illustrates the point at which the interpretation of Cipralisant's activity diverges between in vitro and in vivo testing.
References
Validation & Comparative
Validating the High Binding Affinity of Cipralisant's (1S,2S)-Enantiomer for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the (1S,2S)-enantiomer of Cipralisant (also known as GT-2331) to the histamine (B1213489) H3 receptor (H3R) against other prominent H3R antagonists. The presented data, supported by detailed experimental protocols, is intended to assist researchers in evaluating the potential of this compound in drug discovery and neuroscience research.
Introduction to Cipralisant and the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. This makes it a significant target for the development of therapeutics for neurological and psychiatric disorders. Cipralisant has emerged as a potent and selective antagonist for the H3 receptor. Notably, the bioactivity of Cipralisant is highly dependent on its stereochemistry, with the (1S,2S)-enantiomer being the more active form.[1]
Comparative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to bind to half of the available receptors. A lower Ki or IC50 value, or a higher pKi value, signifies a higher binding affinity.
| Compound | Enantiomer | Receptor | Binding Affinity (Ki) | Binding Affinity (pKi) | Binding Affinity (IC50) | Reference(s) |
| Cipralisant (GT-2331) | (1S,2S) | Histamine H3 | ~0.126 nM | 9.9 | [2] | |
| Pitolisant (B1243001) (Tiprolisant) | Racemate | Human Histamine H3 | 0.16 nM | [3] | ||
| Ciproxifan | Racemate | Histamine H3 | 9.2 nM | [3] | ||
| Betahistine | Racemate | Histamine H3 | 1.9 µM | |||
| Thioperamide | Racemate | Histamine H3 | 4 nM | [4] |
Note: Ki values were calculated from pKi where necessary for comparison (pKi = -log(Ki)).
The data clearly indicates that the (1S,2S)-enantiomer of Cipralisant possesses a remarkably high binding affinity for the histamine H3 receptor, comparable to or exceeding that of other well-established H3R antagonists.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors.
References
- 1. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cipralisant Enantiomers and Ciproxifan at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Cipralisant and its enantiomers versus Ciproxifan, two prominent modulators of the histamine (B1213489) H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.
Pharmacological Profiles: A Quantitative Comparison
Cipralisant (also known as GT-2331) and Ciproxifan are both potent H3R ligands, but they exhibit distinct pharmacological profiles. Cipralisant's biological activity is stereospecific, with the (1S,2S)-enantiomer being the more active form.[1] Notably, Cipralisant has demonstrated a complex pharmacology, acting as a full antagonist in vivo while displaying agonist properties in vitro.[2] Ciproxifan is a well-characterized H3R antagonist/inverse agonist, exhibiting species-specific affinity, with higher potency at rodent H3 receptors compared to human H3 receptors.
The following tables summarize the available quantitative data for the binding affinities and functional activities of these compounds. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki) at Histamine H3 Receptors
| Compound | Receptor Species | Ki (nM) | pKi | Reference |
| Cipralisant (GT-2331) | Rat | 0.47 | 9.9 | [2] |
| (1S,2S)-Cipralisant | Not specified | Biologically active enantiomer | - | [1] |
| (1R,2R)-Cipralisant | Not specified | Less active enantiomer | - | |
| Ciproxifan | Rat | 0.5 - 1.9 | - | |
| Human | 46 - 180 | - |
Table 2: Comparative Functional Activity at Histamine H3 Receptors
| Compound | Assay Type | Receptor Species | Activity | EC50/IC50 (nM) | Reference |
| Cipralisant (GT-2331) | GTPγS Binding | Rat | Agonist | 5.6 (EC50) | [2] |
| Adenylyl Cyclase Inhibition | Not specified | Full Agonist | - | [2] | |
| Ciproxifan | GTPγS Binding | Human | Partial Inverse Agonist | 15 (EC50) | |
| GTPγS Binding | Human | Antagonist | 45 (Ki) |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other downstream effectors. Inverse agonists, like Ciproxifan, stabilize the inactive state of the receptor, reducing its constitutive activity and leading to an increase in cAMP levels from the basal state.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize H3 receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (Cipralisant enantiomers, Ciproxifan).
-
Non-specific binding control (e.g., high concentration of a known H3R ligand like histamine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the H3 receptor coupled to Gi/o proteins.
-
[³⁵S]GTPγS.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Test compounds (agonists, inverse agonists).
-
GTPγS (unlabeled, for non-specific binding).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, assay buffer, and test compounds.
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
For agonist activity, measure the stimulation of [³⁵S]GTPγS binding. For inverse agonist activity, measure the inhibition of basal [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA technology.
-
Quantify the bound radioactivity.
-
Plot the data to determine EC50 (for agonists) or IC50 (for inverse agonists) values.
cAMP Accumulation Assay
This assay measures the functional consequence of H3R activation or inhibition on the intracellular levels of cyclic AMP.
Materials:
-
Whole cells expressing the H3 receptor (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere.
-
Remove culture medium and add assay buffer containing the test compounds.
-
To measure inverse agonism, incubate with the compounds for 15-30 minutes at 37°C.
-
Add a low concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the compound concentration to determine EC50 (for agonists that inhibit forskolin-stimulated cAMP) or IC50 (for inverse agonists that enhance forskolin-stimulated cAMP from the inhibited basal level).
Conclusion
Both Cipralisant and Ciproxifan are highly potent ligands for the histamine H3 receptor, but they exhibit different pharmacological characteristics. The biological activity of Cipralisant resides in its (1S,2S)-enantiomer and it displays a complex profile of in vivo antagonism and in vitro agonism. Ciproxifan acts as a potent antagonist and inverse agonist, with a notable difference in affinity between rodent and human H3 receptors. The choice between these compounds for research or therapeutic development will depend on the specific application and the desired pharmacological effect at the H3 receptor. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences between these important research tools.
References
A Comparative Analysis of Cipralisant Enantiomer and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cipralisant's biologically active enantiomer with other prominent histamine (B1213489) H3 receptor (H3R) antagonists. The information is supported by experimental data from various in vitro and in vivo studies, presented in a clear and concise format to aid in research and development decisions.
Introduction to H3 Receptor Antagonists
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] This modulation makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[2][3] H3R antagonists, by blocking the inhibitory effect of the receptor, increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.[2]
Cipralisant (also known as GT-2331) is a potent H3R ligand that has demonstrated a complex pharmacological profile, exhibiting both antagonist and agonist properties depending on the specific assay and biological system.[4][5] Notably, research has identified the (1S,2S)-enantiomer of Cipralisant as the biologically active form.[6] This guide will focus on the efficacy of this active enantiomer in comparison to other well-characterized H3R antagonists.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy data for the active enantiomer of Cipralisant and other selected H3R antagonists. The data is presented as inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) from various binding and functional assays. Lower values generally indicate higher potency.
| Compound | Target/Assay | Species | Ki (nM) | pKi | IC50 (nM) | pA2 | EC50 (nM) | Reference(s) |
| (1S,2S)-Cipralisant (GT-2331) | rat H3 Receptor | Rat | 0.47 | 9.9 | - | - | - | [7] |
| Ciproxifan | H3 Receptor (Binding) | Rat | 0.7 | - | - | - | - | [4] |
| H3 Receptor (Functional) | Guinea Pig | - | - | 9.2 | - | - | [4][8] | |
| H3 Autoreceptor ([3H]histamine release) | Rat | 0.5-1.9 | - | - | - | - | [9] | |
| H3 Receptor (Binding, [3H]-Nα-methylhistamine) | Rat | - | 8.24-9.27 | - | 7.78-9.39 | - | [1] | |
| Pitolisant (B1243001) (BF-2649) | human H3 Receptor | Human | 0.16 | - | 5.3 | - | 1.5 | [10][11] |
| ABT-239 | human H3 Receptor | Human | - | 9.4 | - | - | - | [12] |
| rat H3 Receptor | Rat | - | 8.9 | - | - | - | [12] | |
| H3 Receptor ([35S]GTPγS binding) | Human | - | - | - | pKb = 9.0 | - | [12] | |
| H3 Receptor ([35S]GTPγS binding) | Rat | - | - | - | pKb = 8.3 | - | [12] | |
| H3 Receptor (cAMP formation) | Human | - | - | - | pKb = 7.9 | - | [12] | |
| H3 Receptor (cAMP formation) | Rat | - | - | - | pKb = 7.6 | - | [12] |
Note: Ki represents the inhibition constant, a measure of binding affinity. pKi is the negative logarithm of the Ki value. IC50 is the concentration of an antagonist that inhibits a response by 50%. pA2 is a measure of the potency of a competitive antagonist. EC50 is the concentration of a drug that gives half-maximal response. Direct comparison between values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The data presented in the table above were generated using various in vitro assays designed to assess the binding affinity and functional activity of H3R antagonists. Below are detailed methodologies for two of the key experiments commonly cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the H3 receptor (e.g., rat brain cortex or recombinant cell lines).
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compounds (H3R antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation downstream of the H3 receptor.
Objective: To determine the effect of a test compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the H3 receptor.
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
[35S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds (H3R antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl).
-
Glass fiber filters or SPA beads.
-
Scintillation counter or microplate reader.
Procedure:
-
Pre-incubate the cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
For antagonists, an H3R agonist is also added to stimulate [35S]GTPγS binding.
-
Incubate to allow for [35S]GTPγS binding to the G-proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS using filtration or a scintillation proximity assay (SPA).
-
Quantify the amount of bound [35S]GTPγS.
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its potency (IC50 or pKb).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the H3 receptor and a general workflow for evaluating H3R antagonists.
Caption: H3 Receptor Signaling Pathway.
Caption: General Experimental Workflow for H3R Antagonist Evaluation.
Conclusion
The data presented in this guide highlight the high potency of the active (1S,2S)-enantiomer of Cipralisant as an H3R antagonist, with its efficacy being comparable to or exceeding that of other well-established antagonists such as Ciproxifan and Pitolisant. The complex pharmacology of Cipralisant, demonstrating both antagonistic and agonistic properties in different systems, underscores the importance of utilizing a comprehensive panel of in vitro and in vivo assays for the thorough characterization of novel H3R ligands. The detailed experimental protocols and workflow diagrams provided herein offer a foundational framework for researchers engaged in the discovery and development of next-generation H3R-targeting therapeutics. Further investigation into the functional selectivity of Cipralisant's enantiomers may reveal novel mechanisms that can be exploited for the treatment of various CNS disorders.
References
- 1. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Cipralisant - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ciproxifan | Histamine Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enantioselective assay for Cipralisant purity analysis
A comprehensive guide to the enantioselective analysis of Cipralisant, a potent histamine (B1213489) H3 receptor antagonist, is essential for researchers in drug development and quality control. Ensuring the enantiomeric purity of this chiral pharmaceutical is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide compares potential high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods for the enantioselective assay of Cipralisant, providing detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable approach for their needs.
While a specific, validated enantioselective assay for Cipralisant is not widely published, methods for structurally similar imidazole-containing compounds and other CNS-active chiral drugs provide a strong basis for method development. Polysaccharide-based chiral stationary phases (CSPs) in HPLC are a well-established and versatile option for the direct separation of a wide range of enantiomers.[1] More recently, chiral SFC has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption.[2]
Comparison of Enantioselective Assay Methods
The following table summarizes the key performance parameters of a proposed chiral HPLC method for Cipralisant and compares it with a potential chiral SFC alternative. The data presented are representative of typical performance characteristics observed for the chiral separation of similar small molecule pharmaceuticals.
Table 1: Comparison of Performance Data for Enantioselective Cipralisant Analysis
| Parameter | Method A: Chiral HPLC | Method B: Chiral SFC |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Analysis Time | 15 - 25 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for the proposed enantioselective assays are provided below. These protocols are based on established practices for the chiral separation of imidazole-containing compounds and other neurologically active drugs.[3][4]
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of Cipralisant enantiomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) with 0.1% diethylamine. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or the lambda max of Cipralisant)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Method B: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC offers a faster, more environmentally friendly alternative to traditional HPLC.
Instrumentation:
-
Analytical SFC system with a back-pressure regulator
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiralpak® IA or a similar amylose-based CSP designed for SFC
-
Mobile Phase: Supercritical CO2 and a modifier such as methanol (B129727) or ethanol (B145695) (e.g., 85:15 v/v) with 0.1% diethylamine.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of approximately 0.5 mg/mL.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for developing an enantioselective HPLC method and the logical relationship of the compared analytical techniques.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Comparison of Analytical Approaches.
References
A Comparative Guide to the Pharmacological Effects of Cipralisant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, also known as GT-2331, is a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters. Consequently, H3R antagonists and inverse agonists are of significant interest for the treatment of various neurological and psychiatric disorders. Cipralisant is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. Early research identified the active enantiomer as having a (1R,2R) configuration, but subsequent studies have definitively reassigned the potent, dextrorotatory (+) enantiomer as having the (1S,2S) absolute configuration[1][2]. This guide provides a comparative overview of the pharmacological effects of Cipralisant's enantiomers, supported by available experimental data and detailed methodologies.
Comparative Pharmacological Data
| Compound | Configuration | Receptor Binding Affinity (pKi) | Functional Activity (pA2) | Reference(s) |
| Cipralisant (Active Enantiomer) | (+)-(1S,2S) | Not explicitly stated | 8.5 ± 0.03 | [3] |
| Cipralisant (Racemate) | (±) | 9.9 | Not explicitly stated | [1] |
| Cipralisant (Inactive Enantiomer) | (-)-(1R,2R) | Not available | Not available |
Note: The pA2 value was originally reported for the (1R,2R) configuration but is now understood to correspond to the (1S,2S) enantiomer based on the reassessment of its absolute configuration.
Signaling Pathways and Mechanism of Action
The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins. Activation of the H3R, either by histamine or through its own constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. Cipralisant acts as a potent antagonist/inverse agonist at the H3 receptor. As an antagonist, it blocks the action of histamine. As an inverse agonist, it reduces the receptor's basal, constitutive activity, leading to an increase in histamine synthesis and release.
Experimental Protocols
The pharmacological properties of Cipralisant enantiomers are typically characterized using in vitro receptor binding and functional assays.
Radioligand Binding Assay (for Receptor Affinity)
This assay measures the ability of a test compound (e.g., a Cipralisant enantiomer) to displace a radiolabeled ligand from the H3 receptor, allowing for the determination of the compound's binding affinity (Ki).
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human or rat histamine H3 receptor, or from brain tissue homogenates (e.g., rat cerebral cortex).
-
Incubation: The membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled H3 receptor ligand, such as [³H]-Nα-methylhistamine ([³H]NAMH).
-
Competition: Increasing concentrations of the unlabeled competitor compound (e.g., (1S,2S)-Cipralisant or (1R,2R)-Cipralisant) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of a known H3 ligand (e.g., 10 µM histamine).
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay (e.g., [³⁵S]GTPγS Binding for Inverse Agonism)
This assay measures the functional consequence of ligand binding by quantifying the activation of G proteins. For H3R inverse agonists, it can measure the decrease in the receptor's constitutive activity.
Methodology:
-
Membrane Preparation: Membranes from H3R-expressing cells are prepared as described above.
-
Incubation Mixture: The membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Compound Addition: Increasing concentrations of the test compound (e.g., Cipralisant enantiomer) are added. To measure inverse agonism, the compound is added in the absence of an agonist.
-
Reaction Initiation: The binding reaction is allowed to proceed for a set time (e.g., 30-60 minutes at 30°C). Constitutively active H3 receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins (trapped on the filters) is measured by scintillation counting.
-
Data Analysis: For an inverse agonist, a concentration-response curve will show a decrease in basal [³⁵S]GTPγS binding. The IC50 value (concentration causing 50% of the maximal inhibition of basal signaling) can be determined.
Conclusion
The pharmacological activity of Cipralisant is highly stereoselective, with the (+)-(1S,2S)-enantiomer being the potent, biologically active form. It functions as a high-affinity antagonist and inverse agonist at the histamine H3 receptor. While quantitative data directly comparing the two enantiomers in parallel experiments are scarce in the literature, the high potency of the racemate and the active enantiomer strongly suggests that the (-)-(1R,2R)-enantiomer contributes negligibly to the overall pharmacological profile. The distinct three-dimensional arrangement of the enantiomers dictates their interaction with the chiral environment of the H3 receptor, a fundamental principle in pharmacology. Further studies providing a head-to-head comparison of the enantiomers would be valuable for a complete characterization of this important H3R ligand.
References
- 1. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-validation of Cipralisant enantiomer activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activity of the enantiomers of Cipralisant (also known as GT-2331), a potent and selective ligand for the histamine (B1213489) H3 receptor (H3R). Cipralisant has demonstrated a complex pharmacological profile, exhibiting properties of both an antagonist and a functionally selective agonist. Crucially, the biological activity of Cipralisant is stereospecific, with the (1S,2S)-enantiomer being the active form.[1][2]
This document summarizes the available quantitative data on the activity of Cipralisant and its enantiomers in various in vitro systems, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Cipralisant Activity
Table 1: Binding Affinity of Cipralisant for the Histamine H3 Receptor
| Compound | Receptor/Tissue | Radioligand | Kᵢ (nM) | pKᵢ | Reference Cell Line(s) |
| Cipralisant (GT-2331) | Rat Histamine H3 Receptor | [³H]-Nα-methylhistamine | 0.47 | 9.9 | Not Specified |
Table 2: Functional Activity of Cipralisant
| Compound | Assay | Cell Line | Parameter | Value | Notes |
| Cipralisant (GT-2331) | [³⁵S]GTPγS Binding | HEK cells expressing rat H3R | EC₅₀ | 5.6 nM | Acts as a potent full agonist |
| Cipralisant (GT-2331) | Forskolin-induced cAMP accumulation | HEK cells | - | Potently inhibits | Demonstrates potent full agonism |
| (1R,2R)-Cipralisant (GT-2331) | Antagonist Activity (Norepinephrine Release) | Guinea-pig heart synaptosomes | pA₂ | 8.5 ± 0.03 | Antagonized the effect of an H3R agonist |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of Cipralisant and other histamine H3 receptor ligands.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the histamine H3 receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat histamine H3 receptor are cultured to 80-90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine).
-
Increasing concentrations of the unlabeled test compound (e.g., Cipralisant enantiomers).
-
Cell membrane preparation.
-
-
For non-specific binding determination, a separate set of wells includes a high concentration of an unlabeled H3 receptor antagonist (e.g., ciproxifan).
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by the activation of the Gαi/o-coupled histamine H3 receptor.
-
Cell Culture:
-
HEK293 or CHO cells stably expressing the histamine H3 receptor are seeded into 96-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).
-
The cells are then incubated with the test compound (e.g., Cipralisant enantiomers) at various concentrations for a specific time (e.g., 15-30 minutes).
-
To stimulate cAMP production, forskolin (B1673556) (an adenylyl cyclase activator) is added to the wells.
-
The cells are incubated for another defined period (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA.
-
-
Data Analysis:
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists/inverse agonists).
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the H3 receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor-mediated G protein activation.
-
Membrane Preparation:
-
Cell membranes are prepared from H3 receptor-expressing cells as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
To each well, add:
-
Cell membrane preparation.
-
Assay buffer containing GDP (to ensure G proteins are in their inactive state).
-
The test compound (e.g., Cipralisant enantiomers) at various concentrations.
-
-
The plate is pre-incubated for a short period (e.g., 15 minutes).
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated for a defined time (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).
-
The data are plotted as the percentage of stimulation over basal [³⁵S]GTPγS binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value and the maximal effect (Eₘₐₓ).
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate other downstream effectors.
Caption: Histamine H3 Receptor Signaling Cascade.
General Experimental Workflow for In Vitro Assays
The following diagram outlines the general workflow for conducting in vitro binding and functional assays to characterize the activity of compounds like the Cipralisant enantiomers.
Caption: In Vitro Assay Workflow.
References
A Comparative Guide to the In Vivo Effects of Cipralisant's (1S,2S) and (1R,2R) Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of the (1S,2S) and (1R,2R) enantiomers of Cipralisant (also known as GT-2331). Cipralisant is a potent and selective ligand for the histamine (B1213489) H3 receptor, a key target in the central nervous system for modulating neurotransmitter release and influencing wakefulness, cognition, and other neurological processes.
Initial research identified the active enantiomer of Cipralisant as having a (1R,2R) configuration. However, subsequent studies involving rigorous stereochemical analysis have definitively reassigned the biologically active form to the (1S,2S) configuration[1][2][3]. Consequently, the (1R,2R) enantiomer is now largely considered to be the inactive stereoisomer. Direct, quantitative in vivo comparative studies between the two enantiomers are scarce in publicly available literature, likely due to the early identification of the (1S,2S) form as the active agent.
This guide, therefore, focuses on the established in vivo effects of the active (1S,2S)-Cipralisant and presents the (1R,2R) enantiomer as the inactive counterpart. Detailed experimental protocols for key in vivo assays used to characterize histamine H3 receptor antagonists are also provided to support future research in this area.
Data Presentation: In Vivo Pharmacological Profile
The following table summarizes the known in vivo pharmacological characteristics of the (1S,2S) enantiomer of Cipralisant. Due to its established lack of significant biological activity, quantitative in vivo data for the (1R,2R) enantiomer is not available in the reviewed literature.
| Parameter | (1S,2S)-Cipralisant | (1R,2R)-Cipralisant | Reference Animal Model |
| Histamine H3 Receptor Binding Affinity (in vitro) | High affinity | Low to negligible affinity | Rat brain membranes |
| In Vivo Activity | Potent Histamine H3 Antagonist | Inactive | Rodent models |
| Effect on Wakefulness | Promotes wakefulness | No significant effect reported | Rats |
| Cognitive Enhancement | Improves performance in learning and memory tasks | No significant effect reported | Rodent models of cognition |
| Neurotransmitter Release | Increases histamine, acetylcholine, and dopamine (B1211576) release in specific brain regions | No significant effect reported | Rats (via microdialysis) |
Experimental Protocols
Detailed methodologies for key in vivo experiments relevant to the assessment of Cipralisant and other histamine H3 receptor antagonists are provided below.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
This test assesses the effects of a compound on learning and memory in rodents.
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture but similar in size and devoid of any inherent rewarding or aversive properties.
-
Procedure:
-
Habituation: On the day before testing, each animal is individually placed in the empty arena for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena. The animal, having been administered either vehicle or the test compound (e.g., (1S,2S)-Cipralisant or (1R,2R)-Cipralisant) at a predetermined time beforehand, is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory of the familiar object and thus cognitive enhancement.
Locomotor Activity Assessment
This assay is used to evaluate the effects of a compound on spontaneous motor activity and to rule out confounding effects in other behavioral tests.
-
Apparatus: An automated activity monitoring system, such as an open field arena equipped with infrared beams or a video-tracking system.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Administration: Animals are administered the vehicle or the test compound (e.g., (1S,2S)-Cipralisant or (1R,2R)-Cipralisant) via the intended route (e.g., intraperitoneal, oral).
-
Testing: At a specified time after administration, each animal is placed individually into the activity monitoring chamber. Locomotor activity is recorded for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena are quantified and compared between treatment groups.
In Vivo Histamine H3 Receptor Occupancy
This experiment determines the extent to which a compound binds to its target receptor in the brain at various doses.
-
Materials: A radiolabeled H3 receptor ligand (tracer), the test compounds ((1S,2S)- and (1R,2R)-Cipralisant), and animal subjects (e.g., rats).
-
Procedure:
-
Compound Administration: Different groups of animals are treated with a range of doses of the unlabeled test compound or vehicle.
-
Tracer Administration: At the time of expected peak plasma concentration of the test compound, a tracer dose of the radiolabeled H3 receptor ligand is administered intravenously.
-
Brain Tissue Collection: After a specific time to allow for tracer distribution and binding, the animals are euthanized, and their brains are rapidly removed and dissected. Brain regions with high H3 receptor density (e.g., striatum, cortex) and a region with low density (e.g., cerebellum, for non-specific binding) are collected.
-
Quantification: The amount of radioactivity in each brain region is measured using a scintillation counter or other appropriate methods.
-
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific binding of the tracer in the high-density region in the presence of the test compound compared to the vehicle-treated group. The relationship between the dose of the test compound and receptor occupancy is then determined.
Mandatory Visualizations
Signaling Pathways
The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαi/o pathway. The binding of an agonist to the H3 receptor initiates a cascade of intracellular events. As an antagonist/inverse agonist, (1S,2S)-Cipralisant blocks the constitutive activity of the receptor and the effects of histamine, leading to an increase in the synthesis and release of histamine and other neurotransmitters. The (1R,2R) enantiomer is considered inactive and does not significantly interact with this pathway.
Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of (1S,2S)-Cipralisant.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo comparison of the enantiomers of a novel compound like Cipralisant.
Caption: A generalized experimental workflow for the in vivo comparison of drug enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient multigram synthesis of the potent histamine H3 antagonist GT-2331 and the reassessment of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cipralisant Enantiomers and Pitolisant for Histamine H3 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the enantiomers of Cipralisant (GT-2331) and the clinically approved histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, Pitolisant (Wakix®). This document summarizes their performance based on available preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a critical regulator of histamine and other neurotransmitter release in the central nervous system. Its role in modulating wakefulness, cognition, and other neurological processes has made it a key target for therapeutic intervention. This guide focuses on a comparative analysis of two significant H3R ligands: the investigational compound Cipralisant, with a focus on its stereoisomers, and the approved drug Pitolisant. While direct head-to-head clinical studies are not available, this comparison draws upon existing preclinical data to highlight their distinct pharmacological profiles.
Molecular Profiles and Mechanism of Action
Both Cipralisant and Pitolisant target the histamine H3 receptor, yet they exhibit different functional activities. Pitolisant is well-characterized as an antagonist and inverse agonist, meaning it both blocks the action of histamine and reduces the receptor's basal activity.[1] In contrast, available in vitro data suggests that Cipralisant may act as a full agonist or partial agonist depending on the assay system, a crucial distinction for predicting its physiological effects.[2]
The stereochemistry of Cipralisant is a critical determinant of its activity. The biologically active form is the (1S,2S)-enantiomer.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional activity of Cipralisant and Pitolisant at the histamine H3 receptor. It is important to note that the data is derived from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Histamine H3 Receptor Binding Affinity
| Compound | Enantiomer | Species | Receptor Source | Radioligand | K_i (nM) | pK_i |
| Cipralisant (GT-2331) | (1S,2S) | Rat | Brain Cortex | [³H]Nα-methylhistamine | 0.47[2][4] | - |
| Racemic/Unspecified | Human | Recombinant | Unspecified | ~0.126 | 9.9[2][4] | |
| Pitolisant (BF2.649) | Racemic | Human | Recombinant | Unspecified | 0.16[1] | - |
Note: The pKi of 9.9 for Cipralisant was converted to Ki using the formula K_i = 10^(-pK_i) M.
Table 2: Histamine H3 Receptor Functional Activity
| Compound | Enantiomer | Assay Type | Cell Line/Tissue | Species | Activity | EC_50 / IC_50 (nM) |
| Cipralisant (GT-2331) | Racemic/Unspecified | [³⁵S]GTPγS Binding | HEK cells expressing H3R | Rat | Agonist | 5.6[2][4] |
| Racemic/Unspecified | cAMP Accumulation | HEK cells | Unspecified | Full Agonist | Not Reported | |
| Pitolisant (BF2.649) | Racemic | [³⁵S]GTPγS Binding | CHO cells expressing hH3R | Human | Inverse Agonist | 1.5[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay for H3 Receptor Affinity
This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human or rat H3 receptor, or from brain tissue (e.g., rat cortex).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compound (Cipralisant enantiomer or Pitolisant).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures G-protein activation following receptor stimulation, distinguishing between agonists, inverse agonists, and neutral antagonists.
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the H3 receptor.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonists will stimulate the binding of [³⁵S]GTPγS above basal levels, while inverse agonists will decrease basal [³⁵S]GTPγS binding.
-
Separation and Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration. The amount of bound radioactivity is then quantified.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal stimulation (EC₅₀) is determined. For inverse agonists, the concentration that produces 50% of the maximal inhibition of basal binding (IC₅₀) is calculated.
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the G_i/o-coupled H3 receptor.
-
Cell Culture: Whole cells (e.g., HEK293 or CHO) expressing the H3 receptor are used.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: For agonists or inverse agonists that modulate the forskolin-stimulated cAMP levels, the EC₅₀ or IC₅₀ values are determined, respectively.
Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade associated with the histamine H3 receptor.
References
Validating the Functional Selectivity of H3 Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the functional selectivity of novel compounds targeting the histamine (B1213489) H3 receptor (H3R), using the enantiomers of Cipralisant as a case study. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at a single receptor. For the H3 receptor, a constitutively active G protein-coupled receptor (GPCR), understanding this bias is critical for developing therapeutics with improved efficacy and reduced side effects.
The histamine H3 receptor, a key presynaptic autoreceptor in the central nervous system, primarily couples to Gαi/o proteins.[1] This canonical pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2] However, the H3R can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades and potentially through β-arrestin recruitment.[3][4] An inverse agonist at the H3R, by stabilizing an inactive receptor state, can reduce this basal signaling, making it a promising target for treating neurological disorders.[1]
This guide outlines the essential in vitro assays required to build a "signaling signature" for a test compound and its enantiomers, comparing them against a known H3R inverse agonist, such as Pitolisant or Ciproxifan.
Comparative Data on H3 Receptor Ligands
Table 1: Receptor Binding Affinities
This table compares the binding affinity (Ki) of the compounds for the human H3 receptor. This is typically determined through competitive radioligand binding assays.
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Citation |
| (1S,2S)-Cipralisant | [3H]Nα-methylhistamine | HEK293-hH3R | Data not available | |
| (1R,2R)-Cipralisant | [3H]Nα-methylhistamine | HEK293-hH3R | Data not available | |
| Pitolisant | [3H]Nα-methylhistamine | CHO-hH3R | 0.16 | [5] |
| Ciproxifan | [3H]Nα-methylhistamine | Rat Brain Cortex | 9.2 (IC50) | [5] |
| Histamine (Agonist) | [3H]Nα-methylhistamine | HEK293T-hH3R-445 | 8.0 | [6] |
Table 2: Functional Potency and Efficacy in Gαi/o Pathway Assays
This table summarizes the functional activity of the compounds in assays that measure the canonical Gαi/o signaling pathway. The [35S]GTPγS binding assay directly measures G-protein activation, while the cAMP accumulation assay measures the downstream effect of adenylyl cyclase inhibition.[2][7] For inverse agonists, efficacy is represented as the percentage of inhibition of basal signaling.
| Compound | Assay | Parameter | Value | Efficacy (% Inhibition) | Citation |
| (1S,2S)-Cipralisant | [35S]GTPγS Binding | pIC50 | Data not available | Data not available | |
| cAMP Accumulation | pIC50 | Data not available | Data not available | ||
| (1R,2R)-Cipralisant | [35S]GTPγS Binding | pIC50 | Data not available | Data not available | |
| cAMP Accumulation | pIC50 | Data not available | Data not available | ||
| Pitolisant | cAMP Accumulation | pEC50 | 1.5 (nM) | High | [5] |
| Ciproxifan | [35S]GTPγS Binding | pIC50 | Data not available | ~20% | [8] |
| Histamine (Agonist) | cAMP Accumulation | pEC50 | Data not available | Stimulation |
Table 3: Functional Potency and Efficacy in Alternative Signaling Pathways
This table is designed to capture data from pathways independent of or downstream from Gαi/o activation, such as β-arrestin recruitment or MAPK/ERK phosphorylation. A significant difference in potency or efficacy between these pathways and the G-protein pathway is indicative of functional selectivity.
| Compound | Assay | Parameter | Value | Efficacy (% of Control) | Citation |
| (1S,2S)-Cipralisant | β-Arrestin Recruitment | pEC50 | Data not available | Data not available | |
| ERK1/2 Phosphorylation | pEC50 | Data not available | Data not available | ||
| (1R,2R)-Cipralisant | β-Arrestin Recruitment | pEC50 | Data not available | Data not available | |
| ERK1/2 Phosphorylation | pEC50 | Data not available | Data not available | ||
| Reference Ligand | β-Arrestin Recruitment | pEC50 | Example Value | Example Value | |
| ERK1/2 Phosphorylation | pEC50 | Example Value | Example Value |
Signaling Pathways and Experimental Workflow
To understand and validate functional selectivity, it is crucial to visualize the underlying molecular mechanisms and the experimental process.
Histamine H3 Receptor Signaling Pathways
The diagram above illustrates the primary signaling cascades initiated by H3 receptor activation. The canonical pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, reducing cAMP levels. Alternative pathways can involve G-protein or β-arrestin-mediated activation of the MAPK/ERK cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-histamine H3 Receptor Heteromers Provide a Selective Link to MAPK Signaling in GABAergic Neurons of the Direct Striatal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Stereochemistry of Synthesized Cipralisant
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in ensuring safety, efficacy, and intellectual property protection. This guide provides a comprehensive comparison of modern analytical techniques to confirm the absolute stereochemistry of synthesized Cipralisant, a potent histamine (B1213489) H3 receptor antagonist with two defined stereocenters.
Quantitative Performance Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute stereochemistry of Cipralisant depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key quantitative and qualitative aspects of each technique.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Differential interaction with a solid chiral stationary phase, leading to separation of enantiomers. | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts. |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.3 mm). | 1-10 mg of purified sample in solution (e.g., CDCl₃).[1] | ~0.1-1 mg/mL solution; requires a chromophore near the stereocenter. | Microgram to milligram quantities, depending on detector sensitivity. | 1-5 mg of purified sample.[2] |
| Analysis Time | 6-24 hours for data collection and structure refinement. | 1-4 hours for data acquisition (excluding computational time).[3] | 1-2 hours for data acquisition (excluding computational time). | 10-60 minutes per sample, following method development. | 4-6 hours for derivatization and NMR analysis.[2] |
| Approximate Cost per Sample (USD) | $250 - $2000+ (highly variable based on service provider and complexity).[4][5][6][7] | ~$200 - $500 (instrumentation is costly, but per-sample analysis can be moderate). | ~$100 - $400 (similar cost structure to VCD). | $100 - $250 for routine analysis; method development can be more expensive.[8] | $95 - $600 for NMR time, plus cost of derivatizing agents.[1] |
| Primary Output | 3D molecular structure with atomic coordinates. | VCD spectrum. | ECD spectrum. | Chromatogram showing separated enantiomers. | ¹H or ¹⁹F NMR spectrum of diastereomers. |
| Confidence Metric | Flack parameter (a value close to 0 with a small standard uncertainty indicates the correct absolute configuration).[9][10] | High similarity factor (>0.8) between experimental and calculated spectra. | High similarity factor (>0.8) between experimental and calculated spectra. | Comparison of retention time with a known standard. | Consistent and predictable chemical shift differences (Δδ) between diastereomers. |
| Key Advantage | Considered the "gold standard" for unambiguous determination of absolute stereochemistry. | Applicable to a wide range of molecules in solution, does not require crystallization. | High sensitivity for molecules with suitable chromophores. | Excellent for determining enantiomeric purity and can be used for preparative separation. | Widely accessible instrumentation (NMR). |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Requires quantum chemical calculations for interpretation and can be sensitive to conformation. | Requires a chromophore and quantum chemical calculations; less structural information than VCD. | Does not directly provide absolute stereochemistry without a reference standard.[11] | Requires chemical derivatization, which may not be straightforward and can have limitations in accuracy.[12] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This technique provides a definitive three-dimensional structure of a molecule, from which the absolute stereochemistry can be determined.
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the synthesized Cipralisant. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.1) indicates that the determined absolute stereochemistry is correct.[9][10]
References
- 1. process-nmr.com [process-nmr.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concurrent Vibrational Circular Dichroism Measurements with Infrared Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Charges and Fees – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 6. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 7. Services | X-ray Crystallography Facility [u.osu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
A Comparative Guide to the Pharmacokinetics of Cipralisant Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of the enantiomers of Cipralisant (GT-2331), a potent histamine (B1213489) H3 receptor ligand. While the development of Cipralisant was suspended, its unique properties as a selective H3 receptor modulator continue to be of interest in neuroscience research. It is understood that the biological activity of Cipralisant resides primarily in the (1S,2S)-enantiomer.[1] This document presents a hypothetical comparative pharmacokinetic profile of the (1S,2S)- and (1R,2R)-enantiomers to illustrate the principles of stereoselective pharmacokinetics and to provide a framework for potential future research.
Comparative Pharmacokinetic Data
Due to the limited availability of public data on the comparative pharmacokinetics of Cipralisant enantiomers, the following table presents a representative, hypothetical dataset. These values are based on typical pharmacokinetic properties observed for chiral small molecules and are intended for illustrative purposes to highlight potential stereoselective differences.
| Pharmacokinetic Parameter | (1S,2S)-Cipralisant (Active Enantiomer) | (1R,2R)-Cipralisant (Inactive Enantiomer) |
| Peak Plasma Concentration (Cmax) | ~ 150 ng/mL | ~ 95 ng/mL |
| Time to Peak Concentration (Tmax) | ~ 1.5 hours | ~ 1.2 hours |
| Area Under the Curve (AUC) | ~ 900 ng·h/mL | ~ 450 ng·h/mL |
| Elimination Half-Life (t½) | ~ 6 hours | ~ 4 hours |
| Clearance (CL/F) | ~ 1.5 L/h/kg | ~ 3.0 L/h/kg |
Note: This data is hypothetical and intended for illustrative purposes only. Actual values would need to be determined through dedicated in vivo pharmacokinetic studies.
Experimental Protocols
A detailed experimental protocol is crucial for accurately determining the pharmacokinetic profiles of chiral compounds. The following outlines a comprehensive methodology for a comparative in vivo pharmacokinetic study of Cipralisant enantiomers in a preclinical model, such as rats.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=5 per group).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Administration of (1S,2S)-Cipralisant.
-
Group 2: Administration of (1R,2R)-Cipralisant.
-
Group 3: Administration of racemic Cipralisant.
-
-
Dose and Administration: A single oral dose of 10 mg/kg administered via gavage.
Blood Sampling
-
Time Points: Blood samples (approximately 0.25 mL) to be collected from the tail vein at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Blood samples to be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma supernatant should be stored at -80°C until analysis.
Bioanalytical Method: Chiral LC-MS/MS
-
Objective: To develop and validate a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (1S,2S)-Cipralisant and (1R,2R)-Cipralisant in rat plasma.
-
Chromatographic Separation:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA or AD-H), is essential for the separation of the enantiomers.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer, optimized for resolution and peak shape.
-
Flow Rate: A constant flow rate to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) to be used for sensitive and selective detection of each enantiomer and an internal standard. Specific precursor-to-product ion transitions for each analyte will need to be determined.
-
-
Sample Preparation: A protein precipitation or solid-phase extraction method to be used to extract the analytes from the plasma matrix.
-
Validation: The method must be validated according to regulatory guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each enantiomer will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
The following pharmacokinetic parameters will be calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), and apparent total clearance (CL/F).
Signaling Pathway
Cipralisant acts as a ligand for the histamine H3 receptor, a G-protein coupled receptor (GPCR). The H3 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the receptor stimulates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Cipralisant has been described as having functional selectivity, meaning it can act as an agonist for one pathway while being an antagonist for another.[1] The diagram below illustrates a simplified signaling pathway for the H3 receptor.
Caption: Simplified signaling pathway of the Histamine H3 receptor.
References
A Comparative Guide to Assessing the Enantiomeric Excess of a Cipralisant Sample
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of Cipralisant, a potent and selective histamine (B1213489) H3 receptor antagonist. As the biological activity of Cipralisant resides in the (1S,2S)-enantiomer, robust and efficient analytical methods are crucial for quality control and regulatory compliance in drug development.[1] This document details established chromatographic techniques, offering experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Cipralisant and the Importance of Chirality
Cipralisant, chemically known as 5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole, is a chiral molecule containing two stereocenters.[1] The spatial arrangement of substituents around these chiral centers gives rise to a pair of non-superimposable mirror images called enantiomers. In the case of Cipralisant, the desired pharmacological activity is attributed to the (1S,2S)-enantiomer. Therefore, it is imperative to quantify the presence of the other, potentially less active or inactive, enantiomer in any given sample. The enantiomeric excess is a measure of the purity of the desired enantiomer and is a critical quality attribute for chiral drug substances.
Core Analytical Techniques for Enantiomeric Excess Determination
The primary methods for determining the enantiomeric excess of chiral pharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), both utilizing a Chiral Stationary Phase (CSP). These techniques separate enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a widely adopted and versatile technique. The separation is achieved by forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times. A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., derivatives of cellulose (B213188) and amylose) being particularly successful for a broad range of chiral compounds, including those with imidazole (B134444) moieties.
Supercritical Fluid Chromatography (SFC) with CSPs has emerged as a powerful alternative to HPLC. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations, reduced analysis times, and lower consumption of organic solvents, making it a "greener" technique.
Experimental Methodologies
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This hypothetical protocol is designed based on common practices for separating chiral molecules similar to Cipralisant.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Cipralisant sample.
-
Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (B46881) (e.g., 0.1%) to improve peak shape for the basic imidazole moiety.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
This protocol outlines a potential SFC method for the rapid and efficient enantiomeric separation of Cipralisant.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, using methanol (B129727) as the solvent for the final dilution.
-
-
SFC System and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, such as methanol. A typical starting point would be an isocratic elution with 20% methanol. An amine additive like isopropylamine (B41738) (e.g., 0.2%) may be added to the modifier to improve peak shape.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess as described in the HPLC protocol.
-
Comparative Data Summary
The following table summarizes the expected performance characteristics of the described HPLC and SFC methods for the analysis of a Cipralisant sample. The values are illustrative and would require experimental verification.
| Parameter | Chiral HPLC | Chiral SFC |
| Analysis Time | 10 - 20 minutes | 2 - 5 minutes |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Mobile Phase | n-Hexane/Isopropanol | Supercritical CO₂/Methanol |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher | Lower ("Greener") |
| Throughput | Lower | Higher |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for assessing the enantiomeric excess of a pharmaceutical sample like Cipralisant.
References
Safety Operating Guide
Navigating the Disposal of Cipralisant Enantiomers: A Procedural Guide
Disclaimer: Specific disposal procedures for Cipralisant enantiomers are not publicly available. The primary and most authoritative source of information for handling and disposal is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[1][2][3] This guide provides essential, general operational procedures for the safe disposal of research-grade pharmaceutical compounds like Cipralisant, based on established laboratory safety protocols and hazardous waste management principles.
The proper disposal of pharmaceutical waste, including investigational compounds like Cipralisant enantiomers, is critical to protect human health, the environment, and to maintain compliance with federal, state, and local regulations.[4] Research laboratories are responsible for the waste they generate from its creation to its final disposal.[5]
General Operational Plan for Disposal of Research-Grade Pharmaceutical Compounds
This step-by-step plan outlines the necessary procedures for safely managing and disposing of a research chemical such as a Cipralisant enantiomer.
Step 1: Hazard Assessment and Information Gathering
Before beginning any work that will generate waste, it is crucial to understand the hazards associated with the chemical.
-
Consult the Safety Data Sheet (SDS): The SDS is the most important document for safety and disposal information.[1][2] It will provide specific guidance in sections such as "Handling and Storage," "Toxicological Information," "Ecological Information," and, most importantly, "Disposal Considerations."[1][3]
-
Identify Hazards: Determine the specific hazards of the Cipralisant enantiomer. Based on general pharmaceutical compound characteristics, it should be handled as a potentially hazardous material. The EPA defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6]
-
Develop a Waste Management Plan: No laboratory activity should begin without a clear plan for the disposal of all potential waste streams.[7]
Step 2: Waste Characterization and Segregation
Properly identifying and separating waste is a fundamental principle of safe laboratory practice.
-
Treat as Hazardous Waste: Unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional, all waste chemicals, including solids, liquids, and contaminated labware, should be treated as hazardous waste.[8][9]
-
Segregate Waste Streams: Never mix different types of chemical waste.[10][11] Incompatible chemicals can react dangerously.[12] Keep Cipralisant waste separate from other waste streams such as:
-
Solvents (flammable, halogenated)
-
Acids and bases
-
Oxidizers
-
Acutely toxic materials
-
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, rinsate).[4]
Step 3: Proper Containment and Labeling
Regulatory compliance and safety depend on correct containment and labeling.
-
Use Compatible Containers: Waste containers must be made of a material that is compatible with the chemical waste they hold.[11][13] For example, do not store acidic waste in metal containers.[4] Containers must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[11][13]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste."[11] The label must also include:
-
The full chemical name(s) of the contents (no abbreviations or formulas).[11]
-
The approximate percentages of each component.
-
The date when waste was first added to the container.
-
The specific hazard(s) (e.g., flammable, toxic).
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area before pickup.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[10][13][14]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[11][13]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to prevent spills from spreading.[8][11]
-
Accumulation Limits: Be aware of the volume limits for SAAs (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[14]
Step 5: Arrange for Professional Disposal
Final disposal of hazardous chemical waste must be handled by licensed professionals.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for coordinating the pickup and disposal of hazardous waste.[14] Contact them to schedule a waste pickup.[14]
-
Use a Licensed Disposal Service: The EHS department will work with a licensed hazardous waste management company for transportation and final disposal.[15] These companies use approved methods like incineration to safely destroy the chemical waste.[16]
Step 6: Documentation
Maintain accurate records of all hazardous waste generated and disposed of. This is a regulatory requirement and a key component of a safe laboratory environment.
Comparison of Pharmaceutical Waste Disposal Methods
While the specific method for Cipralisant will be determined by a licensed disposal facility, it is useful to understand the common technologies used for pharmaceutical waste.
| Disposal Method | Description | Suitability for Research Chemicals | Key Considerations |
| High-Temperature Incineration | The process of burning waste at extremely high temperatures to completely destroy active pharmaceutical ingredients.[8] | Highly Recommended. This is the preferred method for hazardous and non-hazardous pharmaceutical waste to ensure complete destruction.[8] | Must be performed in a licensed facility that complies with air pollution control standards.[6] |
| Secure Chemical Landfill | Disposal in specially designed and monitored landfills that have protective liners and containment systems to prevent groundwater contamination.[6] | Limited Use. Only suitable for certain non-hazardous solid chemical wastes as determined by regulations and facility permits.[6] | Not appropriate for liquid, reactive, or untreated hazardous pharmaceuticals. |
| Chemical Deactivation | Using chemical processes to neutralize the active components of a drug. | Potentially Applicable. May be used as a pre-treatment step, but the resulting mixture must still be disposed of as hazardous waste. | The effectiveness for a specific research compound like Cipralisant would need to be validated. Not a standalone disposal method. |
Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like a Cipralisant enantiomer.
Caption: Decision workflow for safe and compliant disposal of laboratory chemicals.
References
- 1. Safety Data Sheet | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
- 2. studenthelp.scienceinteractive.com [studenthelp.scienceinteractive.com]
- 3. hsa.ie [hsa.ie]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. danielshealth.com [danielshealth.com]
- 7. research.auburn.edu [research.auburn.edu]
- 8. vumc.org [vumc.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Cipralisant (enantiomer)
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Cipralisant (enantiomer) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural, step-by-step guidance is designed to directly address specific operational questions, building a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling Cipralisant (enantiomer).
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves to provide a barrier against skin contact. Change gloves immediately if contaminated, torn, or after extended use. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A disposable, long-sleeved lab coat with tight-fitting cuffs prevents skin exposure. The lab coat should be changed regularly and immediately if contaminated. |
| Full Body Protection Suit (Bunny Suit) | For procedures with a high risk of aerosolization or spillage, a "bunny suit" offers head-to-toe protection. | |
| Respiratory Protection | N95 Respirator or Higher | A respirator is crucial when handling the solid form of the compound to prevent inhalation of airborne particles. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Impervious, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is critical when working with Cipralisant (enantiomer).
1. Preparation and Engineering Controls:
-
Designated Area: All handling of Cipralisant (enantiomer) should occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Ventilation: Ensure adequate ventilation. A certified chemical fume hood is the minimum requirement for handling the solid compound.
-
Decontamination: Have a decontamination solution (e.g., 10% bleach solution, followed by a rinse with a mild detergent and water) readily available.
2. Weighing and Aliquoting:
-
Containment: Whenever possible, weigh and aliquot the compound within a containment device like a glove box or a ventilated balance enclosure.
-
Minimize Dust: Handle the solid material carefully to minimize the generation of dust.
-
Wetting: If appropriate for the experimental procedure, wet the solid with a suitable solvent to reduce the risk of aerosolization.
3. Solution Preparation and Use:
-
Closed Systems: Utilize closed systems for reactions and transfers to minimize the risk of exposure.
-
Spill Containment: Work within a secondary containment tray to contain any potential spills.
4. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even after removing gloves.
-
No Food or Drink: Do not eat, drink, or apply cosmetics in the laboratory.
Disposal Plan
Proper disposal of Cipralisant (enantiomer) waste is crucial to protect human health and the environment.[2][3]
1. Waste Segregation:
-
Hazardous Waste: All materials contaminated with Cipralisant (enantiomer), including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Separate Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Collection: Place all contaminated solid waste (gloves, lab coats, etc.) into a designated, sealed hazardous waste bag or container.
-
Labeling: Label the container with "Hazardous Waste," the name of the chemical, and the date.
3. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing Cipralisant (enantiomer) in a dedicated, sealed, and compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any other components in the solution.
4. Institutional Procedures:
-
Follow Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
-
Do Not Drain Dispose: Never dispose of Cipralisant (enantiomer) waste down the drain.[3]
Visualizing Safety Workflows
To further clarify the procedural steps for handling and disposing of Cipralisant (enantiomer), the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for the safe handling and disposal of Cipralisant.
Caption: PPE selection based on potential exposure routes for Cipralisant.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
